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Dabcyl-QALPETGEE-Edans

Cat. No.: B12392402
M. Wt: 1472.6 g/mol
InChI Key: YYEHPZAOYVLULL-YNFGKMMXSA-N
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Description

Dabcyl-QALPETGEE-Edans is a useful research compound. Its molecular formula is C67H89N15O21S and its molecular weight is 1472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H89N15O21S B12392402 Dabcyl-QALPETGEE-Edans

Properties

Molecular Formula

C67H89N15O21S

Molecular Weight

1472.6 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

YYEHPZAOYVLULL-YNFGKMMXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET-based Assay for Sortase A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of the Dabcyl-QALPETGEE-Edans peptide substrate for the study of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. This document details the underlying principles of the Förster Resonance Energy Transfer (FRET) assay, quantitative kinetic data, detailed experimental protocols, and visual representations of the enzymatic mechanism and experimental workflow.

Core Mechanism: FRET-based Detection of Sortase A Activity

The this compound peptide is a synthetic substrate designed for the sensitive detection of Sortase A enzymatic activity using Förster Resonance Energy Transfer (FRET).[1] The peptide incorporates the canonical LPXTG recognition motif (in this case, LPETG) for Sortase A, flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

In its intact state, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence emission through FRET. Sortase A, a cysteine transpeptidase, recognizes and cleaves the peptide bond between the threonine and glycine residues within the LPETG motif.[2] This cleavage event separates the Edans fluorophore from the Dabcyl quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of Sortase A catalysis.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the this compound substrate and its interaction with Staphylococcus aureus Sortase A.

ParameterValueReference
Molecular Weight 1472.7 g/mol [3]
Excitation Wavelength (Edans) 340-350 nm[1][3][4][5]
Emission Wavelength (Edans) 490-495 nm[1][3][4][5]

Table 1: Physical and Spectroscopic Properties of this compound

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Staphylococcus aureus Sortase A (SrtA)This compound16.482.27 x 10-51.38[6]

Table 2: Kinetic Parameters for Staphylococcus aureus Sortase A with this compound

Experimental Protocols

This section provides a detailed methodology for a standard in vitro FRET-based assay to measure the activity of Staphylococcus aureus Sortase A using the this compound substrate.

Materials:

  • Purified recombinant Staphylococcus aureus Sortase A (SrtA)

  • This compound substrate

  • Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

    • Prepare a stock solution of purified Sortase A in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

    • Prepare the Sortase A reaction buffer and ensure the pH is adjusted to 8.0.

  • Assay Setup:

    • In a 96-well black microplate, add the Sortase A reaction buffer.

    • Add the this compound substrate to the wells to a final concentration of 20 µM.[7]

    • To initiate the reaction, add Sortase A to the wells to a final concentration of 2.5 µM.[7]

    • The final reaction volume is typically 100-200 µL.[1]

    • Include control wells:

      • Substrate only (no enzyme) to measure background fluorescence.

      • Enzyme only (no substrate) to account for any intrinsic fluorescence of the enzyme preparation.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.[1][7]

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

    • Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 495 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate-only control) from the fluorescence readings of the reaction wells.

    • Plot the fluorescence intensity as a function of time. The initial rate of the reaction is determined from the linear portion of the curve.

    • To determine the kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the substrate while keeping the enzyme concentration constant. The initial rates are then plotted against the substrate concentrations and the data are fitted to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

FRET_Mechanism cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact This compound Dabcyl Dabcyl (Quencher) Edans Edans (Fluorophore) Cleaved_D Dabcyl-QALPET Intact->Cleaved_D Sortase A Cleavage Cleaved_E GEE-Edans Edans->Dabcyl Energy Transfer (No Fluorescence) Dabcyl2 Dabcyl Edans2 Edans Fluorescence Light (490 nm) Edans2->Fluorescence Fluorescence Emission SortaseA_Mechanism cluster_reaction Transpeptidation Reaction SrtA Sortase A (SrtA) (Cys184) AcylEnzyme Acyl-Enzyme Intermediate (SrtA-LPET) SrtA->AcylEnzyme Nucleophilic attack by Cys184 Substrate Surface Protein (LPETG motif) Substrate->AcylEnzyme Nucleophile Lipid II precursor (Gly5) AnchoredProtein Anchored Surface Protein Nucleophile->AnchoredProtein AcylEnzyme->SrtA SrtA regeneration AcylEnzyme->AnchoredProtein Attack by Gly5 of Lipid II Experimental_Workflow start Start prep_reagents Prepare Reagents (SrtA, Substrate, Buffer) start->prep_reagents setup_assay Set up Assay in 96-well Plate (Buffer, Substrate, SrtA) prep_reagents->setup_assay incubate Incubate at 37°C setup_assay->incubate measure_fluorescence Measure Fluorescence (Ex: 350 nm, Em: 495 nm) incubate->measure_fluorescence analyze_data Data Analysis (Initial Rate Calculation) measure_fluorescence->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET Assay for Sortase A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) assay utilizing the Dabcyl-QALPETGEE-Edans peptide substrate for the sensitive detection and kinetic analysis of Sortase A (SrtA), a crucial bacterial transpeptidase. This assay is a cornerstone for high-throughput screening of SrtA inhibitors, which are promising candidates for novel anti-infective therapies.

Core Principle: Harnessing FRET to Monitor Enzymatic Cleavage

The this compound assay is built upon the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores: a donor fluorophore and an acceptor molecule (quencher).[1] In this specific application, the assay components are:

  • Donor Fluorophore (Edans): 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid. When excited by an appropriate wavelength of light, Edans emits fluorescence.

  • Acceptor/Quencher (Dabcyl): 4-((4-(Dimethylamino)phenyl)azo)benzoic acid. Dabcyl is a non-fluorescent molecule that can absorb the energy emitted by Edans, preventing Edans from fluorescing. This process is known as quenching.

  • Peptide Substrate (QALPETGEE): This peptide sequence contains the recognition motif "LPETG" for the enzyme Sortase A from Staphylococcus aureus.[2]

In its intact state, the this compound peptide holds the Edans and Dabcyl molecules in close proximity. When Edans is excited, its energy is efficiently transferred to the nearby Dabcyl molecule, resulting in minimal to no fluorescence emission. This is the "quenched" or "FRET-on" state.

The enzyme Sortase A recognizes and cleaves the peptide bond between the Threonine (T) and Glycine (G) within the LPETG motif. This cleavage event separates the Edans fluorophore from the Dabcyl quencher. With the quencher no longer in close proximity, the energy transfer is disrupted. Consequently, upon excitation, Edans can now emit its characteristic fluorescence. This results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of enzymatic cleavage. This is the "de-quenched" or "FRET-off" state.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) D Dabcyl P QALPETGEE D->P E Edans E->D Energy Transfer P->E Excitation Excitation (340 nm) Excitation->E FRET FRET D2 Dabcyl P1 QALPETG D2->P1 E2 Edans Emission Emission (490 nm) E2->Emission P2 EE P2->E2 Excitation2 Excitation (340 nm) Excitation2->E2 SrtA Sortase A cluster_1 cluster_1 SrtA->cluster_1 cluster_0 cluster_0 cluster_0->SrtA Cleavage

Figure 1. Principle of the this compound FRET assay for Sortase A activity.

Experimental Protocols

This section provides a detailed methodology for performing the Sortase A FRET assay.

Materials and Reagents
  • Enzyme: Purified, recombinant Sortase A (His-tagged)

  • Substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5-8.0[3][4]

  • Nucleophile (for transpeptidation assays): Triglycine (Gly₃) or Pentaglycine (Gly₅)

  • Inhibitors: Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm.

  • Plate: Black, low-binding 96- or 384-well microtiter plate.

Assay Workflow

The following diagram illustrates the general workflow for conducting the Sortase A FRET assay, particularly for inhibitor screening.

Assay_Workflow prep Reagent Preparation Prepare Assay Buffer Dilute Sortase A Prepare Substrate Solution Prepare Inhibitor Dilutions plate Plate Setup Add Assay Buffer to all wells Add Inhibitor/Vehicle to test/control wells Add Sortase A to all wells except blank prep->plate Dispense start Initiate Reaction Add Substrate to all wells plate->start Start measure Kinetic Measurement Read fluorescence at Ex: 340 nm, Em: 490 nm Read every 1-2 minutes for 30-60 minutes at 30-37°C start->measure Incubate & Read analyze Data Analysis Calculate initial reaction velocities (V₀) Plot V₀ against inhibitor concentration Determine IC₅₀ values measure->analyze Process Data

Figure 2. General experimental workflow for a Sortase A FRET-based inhibitor screening assay.
Detailed Step-by-Step Protocol

  • Prepare 1x Assay Buffer: If using a concentrated stock, dilute it to the final working concentration with nuclease-free water. For example, to prepare 10 mL of 1x buffer from a 10x stock, mix 1 mL of 10x buffer with 9 mL of water.

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer and the this compound substrate at their final desired concentrations. This ensures uniform addition to all wells.

  • Set up the Microplate:

    • Blank Wells: Add assay buffer only.

    • Positive Control Wells (No Inhibitor): Add assay buffer and the vehicle (e.g., DMSO) used to dissolve the test compounds.

    • Test Wells: Add assay buffer and the desired concentrations of the inhibitor compounds.

  • Add Enzyme: Dilute the Sortase A enzyme to its final working concentration in assay buffer and add it to the positive control and test wells. Do not add enzyme to the blank wells.

  • Initiate the Reaction: Add the substrate master mix to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the microplate in a pre-warmed (30-37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a total of 30-60 minutes.

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~490 nm

Data Presentation and Analysis

The primary output of this assay is the rate of increase in fluorescence over time, which corresponds to the initial velocity (V₀) of the enzymatic reaction.

Quantitative Data: Kinetic Parameters
ParameterValueConditionsReference
Km ~5-50 µMVaries with Sortase A mutant and presence of Ca²⁺[5]
kcat ~0.01-0.1 s⁻¹Varies with Sortase A mutant and presence of Ca²⁺[5]

Note: The presence of a nucleophile like triglycine can influence the apparent kinetic parameters as it affects the overall transpeptidation reaction.

Quantitative Data: Inhibitor Screening

This assay is highly amenable to high-throughput screening of Sortase A inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀). The following table presents example data for known Sortase A inhibitors.

InhibitorIC₅₀ (µM)Assay ConditionsReference
Berberine Chloride ~20-50 µMIn vitro FRET assay[6]
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 9.2 µMIn vitro FRET assay[1]
2-(2-amino-3-chloro-benzoylamino)-benzoic acid 59.7 µMFRET-based enzyme assay[4]

Signaling Pathway and Logical Relationships

The catalytic mechanism of Sortase A involves a transpeptidation reaction. The following diagram illustrates the key steps in this process.

SortaseA_Mechanism SrtA Sortase A (SrtA) (Active Site Cys) Intermediate Acyl-Enzyme Intermediate (SrtA-Thioester) SrtA->Intermediate Nucleophilic Attack & Cleavage Substrate LPXTG-containing Substrate Substrate->SrtA Binding Product Ligated Product Intermediate->Product Transpeptidation Cleaved_G Cleaved Glycine Fragment Intermediate->Cleaved_G Nucleophile Oligoglycine Nucleophile (e.g., Gly₃) Nucleophile->Intermediate Nucleophilic Attack Product->SrtA Release

Figure 3. Simplified signaling pathway of the Sortase A-catalyzed transpeptidation reaction.

In the context of the FRET assay without an external nucleophile, the acyl-enzyme intermediate is slowly hydrolyzed by water, which also leads to the separation of the fluorophore and quencher. However, in vivo and in many in vitro applications, the reaction proceeds via transpeptidation.

This in-depth guide provides the foundational knowledge and practical steps for researchers to successfully implement the this compound FRET assay for the study of Sortase A. The sensitivity and high-throughput nature of this assay make it an invaluable tool in the discovery of novel therapeutics targeting bacterial pathogenesis.

References

An In-depth Technical Guide to Dabcyl-QALPETGEE-Edans for Sortase A Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Dabcyl-QALPETGEE-Edans for the measurement of Sortase A (SrtA) activity. It details the underlying principles, experimental protocols, and data interpretation, making it an essential resource for researchers involved in the study of bacterial virulence and the development of novel anti-infective therapies.

Introduction to Sortase A and FRET-based Activity Assays

Sortase A is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall peptidoglycan.[1][2] These surface proteins are often virulence factors, making SrtA a compelling target for the development of new antibacterial agents.[1][3] The enzyme recognizes and cleaves a specific amino acid motif, LPXTG (where X is any amino acid), within the target protein.[4][5][6] Following cleavage between the threonine (T) and glycine (G) residues, SrtA catalyzes the formation of an amide bond between the carboxyl group of threonine and a nucleophilic amino group, typically from the pentaglycine cross-bridge of the bacterial cell wall.[4][5][6]

To study the activity of SrtA and to screen for potential inhibitors, a robust and sensitive in vitro assay is required. One of the most common methods employs a synthetic peptide substrate, this compound, which utilizes the principle of Fluorescence Resonance Energy Transfer (FRET).[1][4] In this system, the fluorescence of the Edans fluorophore is quenched by the proximity of the Dabcyl group.[4] When SrtA cleaves the LPETG sequence within the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1][4] This FRET-based assay provides a continuous and sensitive method for monitoring SrtA enzymatic activity.[7]

Principle of the FRET-Based Sortase A Assay

The assay is based on the intramolecular quenching of a fluorescent donor (Edans) by a quencher molecule (Dabcyl) when they are held in close proximity by the peptide backbone.

  • Intact Substrate: The this compound peptide contains the SrtA recognition motif LPETG. In its uncleaved state, the energy from the excited Edans fluorophore is transferred non-radiatively to the Dabcyl quencher.[8] This transfer prevents the Edans from emitting photons, resulting in low fluorescence.

  • Enzymatic Cleavage: Sortase A recognizes and cleaves the peptide bond between the threonine and glycine residues of the LPETG motif.[4][6]

  • Signal Generation: Upon cleavage, the Edans-containing fragment is released from the Dabcyl-containing fragment. This separation eliminates the FRET-based quenching, allowing the Edans fluorophore to emit light upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and thus, to the activity of the Sortase A enzyme.[1][9]

HTS_Workflow Lib Compound Library (in DMSO) Plate Dispense Compounds into 96/384-well Plate Lib->Plate DispenseMM Dispense Master Mix Plate->DispenseMM MasterMix Prepare Master Mix (Buffer, Substrate, Nucleophile) MasterMix->DispenseMM AddEnzyme Initiate Reaction (Add Sortase A) DispenseMM->AddEnzyme Incubate Incubate & Read Fluorescence (Kinetic Measurement) AddEnzyme->Incubate Analyze Data Analysis (% Inhibition, Z-factor) Incubate->Analyze Hits Identify Primary Hits Analyze->Hits SrtA_Mechanism E_S 1. Enzyme-Substrate Complex (SrtA + LPETG) Acyl 2. Acyl-Enzyme Intermediate (SrtA-Cys-CO-LPET) E_S->Acyl Nucleophilic attack by Cys184 Release of GEE E_S_N 3. Nucleophile Binding (Intermediate + Gly3) Acyl->E_S_N Binding of Nucleophile (Gly3) E_P 4. Product Formation (SrtA + LPET-Gly3) E_S_N->E_P Attack by Gly3 on Thioester Release 5. Product Release E_P->Release

References

The Dabcyl-QALPETGEE-Edans Peptide: A Technical Guide to its Structure, Sequence, and Application in Sortase A Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Dabcyl-QALPETGEE-Edans peptide, a widely utilized fluorogenic substrate in the study of Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria. This document details the peptide's structure, sequence, and the principles of its application in Förster Resonance Energy Transfer (FRET)-based enzymatic assays.

Peptide Structure and Sequence

The this compound peptide is a synthetic molecule designed to act as a specific substrate for Sortase A. Its sequence and modifications are tailored for enzymatic recognition and subsequent signal generation.

Sequence: Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu[1]

This core sequence contains the canonical LPXTG motif (in this case, LPETG) that is recognized and cleaved by Sortase A.[2] The peptide is flanked by a quencher molecule, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), at the N-terminus and a fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), at the C-terminus.[1]

ComponentOne-Letter CodeThree-Letter Code
QuencherDabcylDabcyl
Amino Acid 1QGln
Amino Acid 2AAla
Amino Acid 3LLeu
Amino Acid 4PPro
Amino Acid 5EGlu
Amino Acid 6TThr
Amino Acid 7GGly
Amino Acid 8EGlu
Amino Acid 9EGlu
FluorophoreEdansEdans

Molecular Weight: 1472.7 g/mol [1]

Principle of FRET-Based Detection

The functionality of the this compound peptide as a substrate for enzyme activity assays is based on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Edans fluorophore and the Dabcyl quencher allows for the non-radiative transfer of energy from the excited Edans molecule to the Dabcyl molecule. This results in the quenching of the Edans fluorescence.[3]

Upon the addition of active Sortase A, the enzyme recognizes the LPETG motif and cleaves the peptide bond between the Threonine (Thr) and Glycine (Gly) residues.[2] This cleavage event separates the Edans fluorophore from the Dabcyl quencher, disrupting the FRET process. Consequently, the quenching of Edans is alleviated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Sortase A.

Below is a diagram illustrating the experimental workflow of a FRET-based assay using this peptide.

FRET_Workflow FRET-Based Sortase A Assay Workflow cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Cleavage & Signal Generation cluster_3 Detection Intact_Peptide This compound (Low Fluorescence) SortaseA Sortase A Intact_Peptide->SortaseA Addition Cleaved_Products Dabcyl-QALPET + GEE-Edans (High Fluorescence) SortaseA->Cleaved_Products Cleavage Fluorometer Fluorometer (Excitation: ~340-350 nm Emission: ~490-495 nm) Cleaved_Products->Fluorometer Measurement Sortase_Mechanism Sortase A Catalytic Mechanism SrtA Sortase A (SrtA) (with active site Cys) Intermediate Acyl-enzyme Intermediate (Dabcyl-QALPET-S-SrtA) SrtA->Intermediate Nucleophilic attack by Cys on Thr carbonyl Substrate This compound (LPETG motif) Substrate->Intermediate Products Cleaved Products (Dabcyl-QALPET-Gly + GEE-Edans) Intermediate->Products Nucleophilic attack by Glycine amine Nucleophile Nucleophile (e.g., Glycine) Nucleophile->Products

References

Technical Guide: Dabcyl-QALPETGEG-Edans for Sortase A Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent peptide substrate, Dabcyl-QALPETGEE-Edans, a critical tool for the investigation of Sortase A (SrtA) enzymatic activity. Sortase A, a transpeptidase found in Gram-positive bacteria, is a key virulence factor responsible for anchoring surface proteins to the cell wall.[1] Inhibition of SrtA is a promising strategy for the development of novel anti-infective therapies.[1] This document details the suppliers, technical specifications, experimental protocols, and relevant enzymatic pathways associated with the use of this compound.

I. Product Information: Suppliers and Catalog Numbers

The this compound peptide is a commercially available substrate for studying Sortase A activity. It is a synthetic peptide labeled with a fluorophore (Edans) and a quencher (Dabcyl).[2] In its intact form, the fluorescence of Edans is quenched by the proximity of Dabcyl.[3] Upon cleavage by Sortase A at the LPXTG motif, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1][3]

SupplierCatalog Number
MedChemExpressHY-P5485
Genprice804-HY-P5485-01
AnaSpecAS-62230

II. Technical Data

This section summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C63H85N13O21SN/A
Molecular Weight 1472.7 g/mol [1]
Excitation Wavelength 340-355 nm[1][4]
Emission Wavelength 490-538 nm[1][4]
Purity ≥95% (HPLC)[1]
Storage Conditions -20°C, protected from light[1]

III. Experimental Protocols

The following protocols are synthesized from various research publications and provide a general framework for utilizing this compound in Sortase A activity assays. Researchers should optimize these protocols for their specific experimental conditions.

A. In Vitro Sortase A Activity Assay

This protocol is designed to measure the kinetic activity of purified Sortase A.

Materials:

  • Purified Sortase A enzyme

  • This compound substrate

  • Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5

  • 384-well black polystyrene plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the Sortase A reaction buffer.

  • Add the purified Sortase A enzyme to the wells at the desired final concentration (e.g., 2 µM).[5]

  • To initiate the reaction, add the this compound substrate to a final concentration of 2 µM.[5]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the increase in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[1]

  • The rate of the reaction can be determined from the linear phase of the fluorescence increase.

B. Screening for Sortase A Inhibitors

This protocol provides a framework for high-throughput screening of potential Sortase A inhibitors.

Materials:

  • Purified Sortase A enzyme

  • This compound substrate

  • Sortase A reaction buffer

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., p-hydroxymercuribenzoate - pHMB)[3]

  • Negative control (solvent only)

  • 384-well black polystyrene plates

  • Fluorescence plate reader

Procedure:

  • In a 384-well plate, add the Sortase A reaction buffer.

  • Add the test compounds at various concentrations to the appropriate wells. Include wells for the positive and negative controls.

  • Add the purified Sortase A enzyme (e.g., 2 µM final concentration) to all wells and incubate for a pre-determined time (e.g., 1 hour) at 25°C to allow for inhibitor binding.[5]

  • Initiate the enzymatic reaction by adding the this compound substrate (e.g., 2 µM final concentration).[5]

  • Incubate the plate at 37°C for a fixed period (e.g., 24 hours).[5]

  • Measure the end-point fluorescence using a plate reader (Ex: ~340 nm, Em: ~490 nm).

  • Calculate the percent inhibition for each compound compared to the negative control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.

IV. Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Sortase_A_FRET_Mechanism cluster_0 Intact Substrate cluster_1 Sortase A Cleavage cluster_2 Cleaved Products Dabcyl Dabcyl (Quencher) Peptide QALPETGEE Dabcyl->Peptide SrtA Sortase A Dabcyl->SrtA LPETG Motif Recognition Edans Edans (Fluorophore) Peptide->Edans No_Fluorescence Fluorescence Quenched Dabcyl_Peptide Dabcyl-QALPET SrtA->Dabcyl_Peptide Cleavage Edans_Peptide GEE-Edans SrtA->Edans_Peptide Fluorescence Fluorescence Signal

Sortase A FRET-based cleavage of this compound.

SrtA_Inhibitor_Screening_Workflow Start Start Plate_Setup Prepare 384-well plate with reaction buffer Start->Plate_Setup Add_Inhibitors Add test compounds and controls (positive and negative) Plate_Setup->Add_Inhibitors Add_SrtA Add Sortase A enzyme Add_Inhibitors->Add_SrtA Incubate_1 Incubate to allow inhibitor binding Add_SrtA->Incubate_1 Add_Substrate Add this compound Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence (Ex: ~340nm, Em: ~490nm) Incubate_2->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Experimental workflow for screening Sortase A inhibitors.

References

molecular weight and chemical properties of Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of the fluorescent peptide substrate, Dabcyl-QALPETGEE-Edans. It details its application in enzymatic assays, including experimental protocols and diagrammatic representations of the underlying scientific principles.

Core Molecular and Chemical Properties

This compound is a synthetic peptide primarily utilized as a substrate for fluorescence resonance energy transfer (FRET) based assays.[1] Its design incorporates a specific amino acid sequence recognized by the bacterial enzyme Sortase A (SrtA), flanked by a fluorophore and a quencher molecule.[1]

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Weight 1472.58 g/mol [1][2]
Chemical Formula C67H89N15O21S[2]
CAS Number 271798-75-5[1][2]
Amino Acid Sequence Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu[2]
Fluorophore (Donor) Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)[1]
Quencher (Acceptor) Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)[1]
Appearance Solid, Brown to reddish-brown[2]
Purity Typically ≥95% (as determined by HPLC)[3]
Solubility Soluble in DMSO (e.g., 50 mg/mL)[2]
Storage Conditions Powder: -80°C for up to 2 years, -20°C for up to 1 year. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1][2]

FRET-Based Enzymatic Detection

The functionality of this compound is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] In its intact state, the Edans fluorophore and the Dabcyl quencher are in close proximity. When the Edans molecule is excited by an external light source, the energy is non-radiatively transferred to the Dabcyl molecule, which dissipates it as heat, thus quenching the fluorescence.[4][5]

Enzymatic cleavage of the peptide by Sortase A separates the Edans from the Dabcyl. This disruption of FRET restores the fluorescent capability of Edans, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][6]

The spectral properties of the Edans-Dabcyl FRET pair are crucial for this application:

Spectral PropertyWavelength (nm)Reference
Edans Excitation (Absorbance) ~340[3][7]
Edans Emission ~490[3][7]
Dabcyl Absorption ~453-463[5][6]

The significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl ensures efficient quenching in the intact substrate.[6]

Experimental Protocols

The following section outlines a detailed methodology for a Sortase A activity assay using this compound. This protocol is synthesized from established methods for similar FRET-based enzymatic assays.

Objective: To determine the enzymatic activity of Sortase A by measuring the rate of cleavage of the this compound substrate.
Materials:
  • This compound substrate

  • Purified Sortase A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm

Procedure:
  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 1-50 µM).

  • Enzyme Preparation:

    • Prepare a stock solution of purified Sortase A in Assay Buffer.

    • Dilute the enzyme stock to the desired final concentration in Assay Buffer (e.g., 2.5 µM).[8]

  • Assay Setup:

    • To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.

    • Add the Sortase A enzyme solution to the wells designated for the enzymatic reaction. For control wells (no enzyme), add an equivalent volume of Assay Buffer.

    • To initiate the reaction, add the this compound substrate solution to all wells.

    • The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

    • Monitor the increase in fluorescence intensity over time. Measurements can be taken in kinetic mode (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation period.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

    • For endpoint assays, compare the fluorescence intensity of the enzyme-containing wells to the control wells.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

FRET_Mechanism cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Dabcyl Dabcyl (Quencher) Peptide QALPETGEE Dabcyl->Peptide Edans Edans (Fluorophore) Peptide->Edans SortaseA Sortase A Peptide->SortaseA Cleavage at Thr-Gly bond Edans->Dabcyl FRET Excitation Excitation (~340 nm) Excitation->Edans Energy Transfer Cleaved_Dabcyl Dabcyl-QALPET Cleaved_Edans GEE-Edans Fluorescence Emission (~490 nm) Cleaved_Edans->Fluorescence Fluorescence Excitation2 Excitation (~340 nm) Excitation2->Cleaved_Edans Energy Absorption

Caption: FRET mechanism of this compound cleavage by Sortase A.

Experimental_Workflow start Start prep_substrate Prepare this compound Stock Solution (in DMSO) start->prep_substrate prep_enzyme Prepare Sortase A Stock Solution (in Assay Buffer) start->prep_enzyme dilute_substrate Dilute Substrate to Working Concentration prep_substrate->dilute_substrate dilute_enzyme Dilute Enzyme to Working Concentration prep_enzyme->dilute_enzyme setup_plate Pipette Reagents into 96-well Microplate (Buffer, Enzyme, Substrate) dilute_substrate->setup_plate dilute_enzyme->setup_plate measure_fluorescence Measure Fluorescence Increase (Ex: ~340 nm, Em: ~490 nm) in Plate Reader setup_plate->measure_fluorescence analyze_data Analyze Data (Calculate Initial Velocities, Determine Kinetic Parameters) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a Sortase A activity assay.

References

The Core of Bacterial Virulence: A Technical Guide to Sortase A and Its Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial pathogenesis, the cell surface represents a critical interface between the microbe and its host. The proteins displayed on this surface are pivotal in mediating adhesion, invasion, immune evasion, and biofilm formation. A key architect of this molecular landscape in Gram-positive bacteria is the enzyme Sortase A (SrtA). This transpeptidase acts as a master regulator, covalently anchoring a diverse array of surface proteins to the peptidoglycan cell wall.[1][2][3] Its central role in virulence, coupled with its absence in mammalian cells, has positioned Sortase A as a prime target for the development of novel anti-infective therapies.[4] This guide provides an in-depth technical overview of Sortase A, its substrates, and the methodologies employed to study this crucial enzyme.

The Sortase A-Mediated Anchoring Pathway

The canonical Sortase A from Staphylococcus aureus recognizes and cleaves a specific sorting signal at the C-terminus of its substrate proteins. This signal typically consists of an LPXTG motif (where X can be any amino acid), a hydrophobic transmembrane domain, and a tail of positively charged residues.[2] The catalytic mechanism proceeds through a two-step transpeptidation reaction.

First, the thiol group of a conserved cysteine residue in the active site of Sortase A attacks the peptide bond between the threonine and glycine of the LPXTG motif. This results in the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal glycine.[5][6] In the second step, the amino group of the pentaglycine cross-bridge of a lipid II molecule, a precursor of the cell wall, attacks this intermediate. This resolves the acyl-enzyme bond and forms a new amide bond, covalently linking the substrate protein to the cell wall precursor.[7][8] This protein-lipid II conjugate is then incorporated into the growing peptidoglycan layer.[7][8]

Sortase_A_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cell_wall Cell Wall Precursor_Protein Precursor Protein (with LPXTG motif) Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Export SrtA Sortase A Sec_Translocon->SrtA Translocation & Recognition SrtA_Intermediate Acyl-Enzyme Intermediate SrtA->SrtA_Intermediate Cleavage at LPXTG Lipid_II Lipid II (with Pentaglycine) Lipid_II->SrtA_Intermediate Nucleophilic Attack Anchored_Protein Anchored Surface Protein SrtA_Intermediate->Anchored_Protein Transpeptidation

Figure 1: Sortase A-mediated protein anchoring pathway.

Sortase A Substrates and Inhibitors: Quantitative Data

The efficiency of Sortase A catalysis and the potency of its inhibitors are critical parameters in both basic research and drug development. The following tables summarize key quantitative data for S. aureus Sortase A.

Table 1: Kinetic Parameters of S. aureus Sortase A
Substrate (LPXTG motif)Nucleophile (Glycine motif)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Abz-LPETG-Dap(Dnp)-NH2Gly555000.2749
LPETGGly3---
LPETG (mutant SrtA)Gly3--9305
LPETG (mutant SrtA)Gly3--16722

Data compiled from multiple sources. Note that kinetic parameters can vary depending on the specific assay conditions and Sortase A construct used.[9][10]

Table 2: IC50 Values of Selected Sortase A Inhibitors
InhibitorChemical ClassIC50 (µM)
Compound 42-(benzoylamino)-benzoic acid derivative12.1
Compound 52-(benzoylamino)-benzoic acid derivative59.7
LPRDSarPeptidomimetic18.9
Aloenin-aNatural Product20.68
Compound 1Not specified47.2
Bicyclic PeptidePeptide Macrocycle167

This table presents a selection of inhibitors with varying chemical scaffolds. IC50 values are highly dependent on the assay conditions.[11][12][13][14][15]

Experimental Protocols

Expression and Purification of Recombinant Sortase A (S. aureus ΔN59)

This protocol describes the expression and purification of a commonly used truncated and soluble form of S. aureus Sortase A.

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for His-tagged SrtAΔN59.

  • Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 16-25°C) for several hours or overnight.[16]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged Sortase A with a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole. Aliquot the purified enzyme and store at -80°C.

In Vitro Sortase A Activity Assay (FRET-based)

This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate to monitor Sortase A activity. The substrate consists of a peptide containing the LPXTG motif flanked by a FRET donor and quencher pair. Cleavage of the peptide by Sortase A separates the donor and quencher, resulting in an increase in fluorescence.[3][17][18][19]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.[11]

    • FRET Substrate: Prepare a stock solution of a commercially available FRET substrate (e.g., Dabcyl-LPETG-Edans) in DMSO.

    • Nucleophile: Prepare a stock solution of a glycine nucleophile (e.g., Gly-Gly-Gly) in assay buffer.

    • Sortase A: Dilute the purified Sortase A to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay components in the following order:

    • Assay buffer

    • Test compound (for inhibitor screening) or DMSO (for control)

    • Nucleophile

    • FRET substrate

  • Initiate Reaction: Initiate the reaction by adding the diluted Sortase A to each well.

  • Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).[15]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. For inhibitor screening, determine the percent inhibition relative to the DMSO control and calculate the IC50 value.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Nucleophile, SrtA) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Add_Inhibitor Add Test Inhibitor or DMSO Dispense_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with Sortase A Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Velocity, % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a FRET-based Sortase A inhibitor screening assay.

Conclusion and Future Perspectives

Sortase A remains a compelling target for the development of novel anti-virulence agents. By disarming pathogenic bacteria rather than killing them, Sortase A inhibitors may impose less selective pressure for the development of resistance.[4] The methodologies outlined in this guide provide a robust framework for the continued investigation of Sortase A enzymology, the identification of its diverse substrates, and the discovery of potent and specific inhibitors. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties suitable for in vivo applications and the exploration of the roles of other sortase family members in bacterial physiology and pathogenesis. The continued elucidation of the intricate mechanisms of sortase-mediated protein anchoring will undoubtedly open new avenues for combating infectious diseases.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Sortase A Inhibitors using Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase A (SrtA) is a cysteine transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, many of which are virulence factors, to the cell wall peptidoglycan.[1][2] This process is vital for bacterial pathogenesis, making SrtA an attractive target for the development of novel anti-infective agents.[3] High-throughput screening (HTS) of chemical libraries is a powerful strategy for identifying novel SrtA inhibitors. This document provides detailed application notes and protocols for a robust and widely used HTS assay based on a Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-QALPETGEE-Edans.

In this assay, the fluorescence of the Edans fluorophore is quenched by the proximal Dabcyl quencher within the intact peptide substrate.[4] Upon cleavage of the peptide between the threonine and glycine residues by SrtA, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[4][5] This fluorescence signal is directly proportional to the enzymatic activity of SrtA, allowing for the rapid screening of potential inhibitors.

Principle of the Assay

The core of this HTS assay is the enzymatic reaction involving Staphylococcus aureus Sortase A (SrtA) and a specifically designed FRET peptide substrate, this compound.

  • Sortase A (SrtA): The enzyme of interest, which recognizes and cleaves the LPXTG motif.[1]

  • This compound: A synthetic peptide containing the SrtA recognition sequence (LPETG) flanked by a fluorophore (Edans) and a quencher (Dabcyl).[2]

The workflow of the assay is as follows:

  • Reaction Setup: SrtA, the FRET substrate, and a test compound (potential inhibitor) are combined in a suitable buffer system within the wells of a microtiter plate.

  • Enzymatic Cleavage: In the absence of an effective inhibitor, SrtA cleaves the peptide substrate at the LPETG motif.

  • FRET Signal Generation: Cleavage separates the Edans fluorophore from the Dabcyl quencher, disrupting the FRET process and resulting in a significant increase in fluorescence emission from Edans when excited at the appropriate wavelength.

  • Inhibition Measurement: If a test compound inhibits SrtA activity, the cleavage of the substrate is reduced or prevented, leading to a lower fluorescence signal compared to an uninhibited control.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of positive and negative controls.

Data Presentation

The following tables summarize key quantitative data for the high-throughput screening of Sortase A inhibitors.

Table 1: Sortase A Inhibitor IC50 Values

This table presents the half-maximal inhibitory concentration (IC50) values for several known Sortase A inhibitors determined using the this compound FRET assay.

InhibitorIC50 (µM)Reference
Phenylhydrazinylidene derivative 1a192[1]
Bicyclic peptide 1 (ACPQLPPCRVSCG)4.3 ± 0.3 (Ki)[3]
Bicyclic peptide 2 (ACTQRCPQLPPCG)2.4 ± 0.3 (Ki)[3]
LPRDSar18.9[6]
BzLPRDSar>200[6]

Table 2: HTS Assay Quality Control Parameters

The Z'-factor is a statistical parameter used to quantify the quality and robustness of a high-throughput screening assay.[7] It reflects the separation between the signals of the positive and negative controls.

ParameterFormulaValue RangeInterpretation
Z'-Factor 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]Z' > 0.5Excellent assay
0 < Z' ≤ 0.5Acceptable assay
Z' < 0Unacceptable assay
  • σ_p : Standard deviation of the positive control (e.g., SrtA + substrate, no inhibitor).

  • σ_n : Standard deviation of the negative control (e.g., substrate only, no SrtA).

  • μ_p : Mean of the positive control.

  • μ_n : Mean of the negative control.

In a typical HTS campaign for SrtA inhibitors using the this compound substrate, Z'-factor values are generally expected to be above 0.5, indicating a robust and reliable assay suitable for screening large compound libraries.[8]

Experimental Protocols

Materials and Reagents
  • Recombinant Staphylococcus aureus Sortase A (SrtA), ΔN59 variant is commonly used.

  • This compound FRET substrate.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Known SrtA inhibitor (e.g., p-hydroxymercuribenzoic acid - pHMB) for positive control of inhibition.

  • 384-well or 96-well black, flat-bottom microtiter plates.

  • Fluorescence plate reader with excitation at ~350 nm and emission detection at ~495 nm.

Preparation of Stock Solutions
  • Sortase A Stock Solution: Prepare a stock solution of SrtA in assay buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 1-10 µM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • FRET Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to a stock concentration of, for example, 10 mM.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

  • Compound Plating:

    • Dispense a small volume (e.g., 0.5 µL) of the test compound stock solution into the wells of the assay plate.

    • For controls, dispense 0.5 µL of DMSO into the positive control (no inhibition) and negative control (no enzyme) wells.

    • Dispense 0.5 µL of a known inhibitor stock solution into the positive inhibition control wells.

  • Enzyme Addition:

    • Prepare a working solution of SrtA in assay buffer.

    • Add 25 µL of the SrtA working solution to each well containing test compounds and to the positive control wells. The final SrtA concentration should be optimized for the desired signal window (e.g., 5 µM).

    • Add 25 µL of assay buffer without SrtA to the negative control wells.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is added.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of the this compound substrate in assay buffer.

    • Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final substrate concentration is typically around 10-20 µM.[1]

  • Fluorescence Measurement:

    • Immediately after substrate addition, measure the fluorescence intensity at time zero using a plate reader (Excitation: 350 nm, Emission: 495 nm).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for 1-2 hours to monitor the reaction kinetics. For single-point HTS, a final endpoint reading after a fixed incubation time (e.g., 60 minutes) is sufficient.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the negative control wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of SrtA inhibition for each test compound using the following formula:

    % Inhibition = [ 1 - ( (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ) ] * 100

    • Signal_compound: Fluorescence signal in the presence of the test compound.

    • Signal_neg_ctrl: Fluorescence signal of the negative control (no enzyme).

    • Signal_pos_ctrl: Fluorescence signal of the positive control (enzyme and substrate, no inhibitor).

  • Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation, including dose-response studies to determine their IC50 values.

Mandatory Visualizations

Sortase A Catalytic Mechanism

SortaseA_Mechanism cluster_reaction Catalytic Cycle SrtA Sortase A (SrtA) (Cys184) AcylEnzyme Acyl-Enzyme Intermediate (Thioester Bond) SrtA->AcylEnzyme 1. Nucleophilic attack by Cys184 on LPET-G bond Substrate This compound (LPETG Motif) Substrate->AcylEnzyme AcylEnzyme->SrtA 2. Hydrolysis or Transpeptidation CleavedProduct1 Cleaved Dabcyl-QALPET AcylEnzyme->CleavedProduct1 CleavedProduct2 GEE-Edans (Fluorescent) AcylEnzyme->CleavedProduct2 Inhibitor Sortase A Inhibitor Inhibitor->SrtA Inhibition

Caption: Catalytic mechanism of Sortase A and the principle of the FRET-based inhibition assay.

Experimental Workflow for High-Throughput Screening

HTS_Workflow start Start plate_prep 1. Prepare Assay Plate (Compounds & Controls in DMSO) start->plate_prep add_enzyme 2. Add Sortase A Enzyme (or buffer for negative control) plate_prep->add_enzyme pre_incubate 3. Pre-incubate at RT add_enzyme->pre_incubate add_substrate 4. Add FRET Substrate (this compound) pre_incubate->add_substrate measure_fluorescence 5. Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis 6. Data Analysis (% Inhibition, Z'-factor) measure_fluorescence->data_analysis hit_id 7. Hit Identification data_analysis->hit_id end End hit_id->end

Caption: Step-by-step workflow for the high-throughput screening of Sortase A inhibitors.

References

Application Notes and Protocols for a Continuous Kinetic Sortase A Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Sortase A (SrtA) is a transpeptidase enzyme found in the cell wall of Gram-positive bacteria, including pathogenic species like Staphylococcus aureus. It plays a crucial role in virulence by anchoring surface proteins containing an LPXTG recognition motif to the peptidoglycan cell wall. Due to its importance in pathogenesis and its absence in mammals, SrtA is a compelling target for the development of novel anti-infective therapies.

This document provides a detailed protocol for setting up a continuous kinetic assay to measure the enzymatic activity of Sortase A. The assay utilizes a specialized peptide substrate, Dabcyl-QALPETGEE-Edans , which is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET).

Assay Principle:

The substrate consists of a peptide sequence (QALPETGEE) that contains the Sortase A recognition motif (LPETG). This peptide is flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

  • Intact Substrate (Quenched State): In the full-length peptide, the Dabcyl molecule is in close proximity to the Edans molecule. The energy from the excited Edans fluorophore is non-radiatively transferred to the Dabcyl quencher, preventing fluorescence emission.

  • Enzymatic Cleavage: Sortase A recognizes and cleaves the peptide bond between the threonine (T) and glycine (G) residues within the LPETG motif.

  • Fluorescence Signal (Active State): Upon cleavage, the Edans-containing fragment is released and diffuses away from the Dabcyl-containing fragment. This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence intensity.

The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage and thus is a direct measure of Sortase A enzymatic activity. This continuous assay format is ideal for high-throughput screening (HTS) of potential inhibitors and for detailed enzyme kinetic studies.

Caption: FRET mechanism for Sortase A detection.

Materials and Reagents

ReagentSupplierRecommended Storage
Recombinant Sortase A (SrtA), ΔN59Various-80°C
This compound SubstrateCustom Synthesis-20°C (lyophilized)
Tris-HClSigma-AldrichRoom Temperature
Sodium Chloride (NaCl)Sigma-AldrichRoom Temperature
Calcium Chloride (CaCl₂)Sigma-AldrichRoom Temperature
Triglycine (Gly-Gly-Gly)Sigma-AldrichRoom Temperature
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichRoom Temperature
Known SrtA Inhibitor (e.g., LPRDSar)Custom Synthesis-20°C
96-well Black, Flat-Bottom PlatesCorning, GreinerRoom Temperature

Experimental Protocols

Reagent Preparation
  • 10x Assay Buffer:

    • 500 mM Tris-HCl

    • 1.5 M NaCl

    • 100 mM CaCl₂

    • Adjust pH to 7.5 with HCl. Store at 4°C.

  • 1x Assay Buffer:

    • Dilute the 10x Assay Buffer 1:10 with nuclease-free water. Prepare fresh before use.

  • Substrate Stock Solution (10 mM):

    • Dissolve lyophilized this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light and moisture.

  • Enzyme Stock Solution (SrtA):

    • Reconstitute or dilute recombinant SrtA in 1x Assay Buffer to a stock concentration of 100 µM.

    • Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C. Note: The optimal enzyme concentration should be determined empirically (see Protocol 3.2).

  • Triglycine Stock Solution (100 mM):

    • Dissolve Triglycine powder in nuclease-free water to a final concentration of 100 mM. Store at -20°C.

  • Inhibitor Stock Solution (e.g., 10 mM LPRDSar):

    • Dissolve the inhibitor in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C.

Protocol 1: Enzyme Titration to Determine Optimal Concentration

The goal is to find an enzyme concentration that yields a robust linear rate of fluorescence increase for at least 15-20 minutes.

  • Prepare a 2x Substrate/Triglycine mix in 1x Assay Buffer:

    • Final concentration of Substrate: 40 µM (e.g., 4 µL of 1 mM Substrate stock in 96 µL of buffer).

    • Final concentration of Triglycine: 400 µM (e.g., 4 µL of 10 mM Triglycine stock in 92 µL of buffer).

  • Prepare serial dilutions of SrtA in 1x Assay Buffer (2x final concentration). Suggested final concentrations to test: 5 µM, 2.5 µM, 1 µM, 0.5 µM, 0.25 µM, 0.1 µM, and 0 µM (no enzyme control).

  • In a 96-well black plate, add 50 µL of each 2x SrtA dilution to respective wells.

  • Set up the plate reader:

    • Mode: Kinetic

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 490 nm

    • Read Interval: 60 seconds

    • Read Duration: 30 minutes

    • Temperature: 37°C

  • Initiate the reaction by adding 50 µL of the 2x Substrate/Triglycine mix to each well. Mix briefly by gentle pipetting.

  • Immediately place the plate in the reader and begin data acquisition.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time (seconds) for each concentration. Identify the SrtA concentration that gives a strong, linear initial velocity (v₀) without reaching a plateau too quickly. This concentration will be used for subsequent experiments.

Protocol 2: Substrate Titration for Km and Vmax Determination

This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of SrtA for the substrate.

  • Prepare serial dilutions of the this compound substrate in 1x Assay Buffer. Suggested final concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM. Prepare these at 2x the final concentration.

  • Prepare a 2x Enzyme/Triglycine mix in 1x Assay Buffer using the optimal SrtA concentration determined in Protocol 3.2 and a final Triglycine concentration of 200 µM.

  • Add 50 µL of each 2x substrate dilution to the wells of a 96-well plate.

  • Configure the plate reader as described in Protocol 3.2.

  • Initiate the reaction by adding 50 µL of the 2x Enzyme/Triglycine mix to each well.

  • Measure the kinetic reaction as before.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v₀) in RFU/sec from the linear portion of the curve.

    • To convert RFU/sec to M/sec, a standard curve is required. This can be generated by measuring the fluorescence of known concentrations of a free Edans standard or by calculating the fluorescence corresponding to 100% cleavage of a known amount of substrate.

    • Plot the initial velocities (v₀) against substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Protocol 3: Inhibitor Screening and IC₅₀ Determination

This protocol is used to test the potency of potential SrtA inhibitors.

  • Prepare serial dilutions of the test inhibitor in 1x Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Prepare these at 4x the desired final concentration.

  • In a 96-well plate, add 25 µL of each 4x inhibitor dilution. Include a "no inhibitor" positive control (buffer + DMSO) and a "no enzyme" negative control.

  • Add 25 µL of 4x SrtA enzyme solution (at the optimal concentration) to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a 2x Substrate/Triglycine mix. The substrate concentration should be at or near the determined Km value for optimal sensitivity.

  • Configure the plate reader and initiate the reaction by adding 50 µL of the 2x Substrate/Triglycine mix.

  • Measure the kinetic reaction and calculate the initial velocity (v₀) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = (1 - (v₀_inhibitor / v₀_control)) * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Optimal Assay Parameters

Parameter Optimal Value
Sortase A Concentration [e.g., 0.5 µM]
Substrate Concentration [e.g., 20 µM (for HTS)]
Triglycine Concentration 200 µM
Assay Buffer pH 7.5

| Temperature | 37°C |

Table 2: Kinetic Parameters for this compound

Parameter Value
Km [Determined Value] µM
Vmax [Determined Value] M/s
kcat [Calculated Value] s⁻¹

| kcat/Km | [Calculated Value] M⁻¹s⁻¹ |

Table 3: IC₅₀ Values for Sortase A Inhibitors

Compound IC₅₀ (µM)
Control Inhibitor (LPRDSar) [e.g., 18.9 µM]
Test Compound 1 [Determined Value]

| Test Compound 2 | [Determined Value] |

Workflow and Pathway Visualization

Experimental_Workflow Figure 2: General Experimental Workflow prep Reagent Preparation (Buffer, Stocks) titrate Protocol 1: Enzyme Titration prep->titrate optimal_E Determine Optimal [SrtA] titrate->optimal_E kinetics Protocol 2: Substrate Titration (Km/Vmax) optimal_E->kinetics inhibit Protocol 3: Inhibitor Assay (IC50) optimal_E->inhibit params Determine Kinetic Parameters kinetics->params analysis Data Analysis & Reporting params->analysis ic50 Determine IC50 Values inhibit->ic50 ic50->analysis

Caption: Workflow for Sortase A kinetic analysis.

Logical_Relationship Figure 3: Key Component Interactions cluster_reaction Catalytic Reaction SrtA Sortase A (Enzyme) Products Cleaved Products SrtA->Products Cleaves Substrate Dabcyl-Peptide-Edans (Substrate) Substrate->SrtA Binds to Active Site Inhibitor Inhibitor Inhibitor->SrtA Binds & Blocks Active Site

Caption: Interaction diagram of assay components.

Application Notes and Protocols for the Fluorogenic Sortase A Substrate: Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorogenic peptide substrate, Dabcyl-QALPETGEE-Edans, for the study of bacterial sortase A (SrtA) activity. This FRET (Förster Resonance Energy Transfer) based substrate is a valuable tool for kinetic analysis of SrtA and for high-throughput screening of potential inhibitors.

Introduction

Sortase A is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall peptidoglycan. These surface proteins are often virulence factors, making SrtA an attractive target for the development of novel anti-infective agents. The this compound peptide is a specific substrate for SrtA, incorporating the LPXTG recognition motif (in this case, LPETG). The peptide is flanked by the Dabcyl quencher and the Edans fluorophore. In its intact state, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence. Upon cleavage of the peptide by SrtA, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay.

Quantitative Data

The spectral properties of the Dabcyl-Edans FRET pair are summarized in the table below. These values are fundamental for configuring fluorescence plate readers or spectrophotometers for assays utilizing this substrate.

ParameterValueReference(s)
Edans (Donor Fluorophore)
Excitation Wavelength (λex)336 - 340 nm[1][2]
Emission Wavelength (λem)490 - 495 nm[1][3]
Dabcyl (Acceptor Quencher)
Absorption Wavelength (λabs)~472 nm[1]

Experimental Protocols

This section details a representative protocol for a kinetic assay of Sortase A using the this compound substrate. This protocol can be adapted for inhibitor screening by the inclusion of test compounds.

Materials:

  • This compound substrate

  • Purified Sortase A enzyme

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Optional: Triglycine (for transpeptidation assays)

  • Optional: Putative SrtA inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Protocol for Sortase A Activity Assay:

  • Preparation of Reagents:

    • Prepare the Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at 4°C.

    • Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

    • Dilute the Sortase A enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low micromolar to nanomolar range. Keep the enzyme on ice.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).[3]

  • Assay Setup:

    • To each well of a black microplate, add the components in the following order:

      • Assay Buffer

      • Substrate solution (to a final concentration of 10 µM)[3]

      • Optional: Test inhibitor at various concentrations or vehicle control (e.g., DMSO).

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the diluted Sortase A enzyme to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).

      • Excitation Wavelength: 340-350 nm[3]

      • Emission Wavelength: 495 nm[3]

  • Data Analysis:

    • For kinetic assays, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction can be determined from the linear portion of the curve.

    • For inhibitor screening, compare the reaction rates in the presence of the inhibitor to the control (vehicle only). Calculate the percent inhibition and, if applicable, determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

FRET Mechanism in this compound

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Dabcyl Dabcyl (Quencher) Peptide QALPETGEE Edans Edans (Fluorophore) Edans->Dabcyl Energy Transfer (Quenching) Dabcyl_Cleaved Dabcyl-QALPET Edans_Cleaved GEE-Edans Fluorescence Edans_Cleaved->Fluorescence Emits Light Intact Substrate Intact Substrate Cleaved Substrate Cleaved Substrate Intact Substrate->Cleaved Substrate Sortase A

Caption: FRET mechanism of the this compound substrate upon cleavage by Sortase A.

Experimental Workflow for Sortase A Inhibition Assay

workflow prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) setup Assay Plate Setup (Buffer + Substrate + Inhibitor) prep->setup pre_incubate Pre-incubation (e.g., 37°C) setup->pre_incubate initiate Initiate Reaction (Add Sortase A) pre_incubate->initiate measure Kinetic Fluorescence Reading (Ex: 340 nm, Em: 495 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition / IC50) measure->analyze

Caption: A typical workflow for screening Sortase A inhibitors using a FRET-based assay.

Sortase A Signaling Pathway

sortase_pathway SrtA Sortase A AcylEnzyme Acyl-Enzyme Intermediate (SrtA-Thioester) SrtA->AcylEnzyme Recognizes LPETG Substrate This compound Substrate->AcylEnzyme Cleavage CleavedProduct Cleaved Substrate (Fluorescent) AcylEnzyme->CleavedProduct Hydrolysis TranspeptidationProduct Transpeptidation Product AcylEnzyme->TranspeptidationProduct Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O or Triglycine) Nucleophile->TranspeptidationProduct

Caption: Simplified reaction mechanism of Sortase A with the FRET substrate.

References

Application Notes and Protocols for Dabcyl-QALPETGEE-Edans in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the fluorogenic peptide substrate, Dabcyl-QALPETGEE-Edans, in a 96-well plate format to measure the enzymatic activity of sortase A. This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Introduction

The this compound peptide is a specific substrate for sortase A, a transpeptidase found in Gram-positive bacteria. Sortase A plays a crucial role in anchoring surface proteins to the cell wall, making it a key virulence factor and an attractive target for the development of novel anti-infective therapies. This FRET peptide consists of a recognition sequence (QALPETGEE) flanked by a fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans leads to the quenching of Edans' fluorescence. Upon cleavage of the peptide by sortase A at the LPXTG motif, Edans is separated from Dabcyl, resulting in a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for a sensitive and continuous assay suitable for high-throughput screening of sortase A inhibitors.

Principle of the FRET-Based Assay

The assay quantitatively measures the enzymatic activity of sortase A by detecting the increase in fluorescence that occurs upon substrate cleavage.

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact This compound Quenching Fluorescence Quenched Intact->Quenching FRET Sortase Sortase A Intact->Sortase Binding & Cleavage Cleaved Dabcyl-QALPET + GEE-Edans Fluorescence Fluorescence Emitted Cleaved->Fluorescence No FRET Sortase->Cleaved

Figure 1: FRET-based cleavage of this compound by Sortase A.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound substrate and recommended concentration ranges for a typical 96-well plate assay.

Table 1: Substrate Properties

PropertyValue
Peptide SequenceDabcyl-Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu-Edans
Molecular Weight~1472.7 g/mol
Excitation Wavelength (Edans)~340 nm
Emission Wavelength (Edans)~490 nm
QuencherDabcyl

Table 2: Recommended Assay Concentrations

ComponentRecommended Final Concentration
This compound5 - 20 µM
Sortase A Enzyme1 - 5 µM
Triglycine (Nucleophile)1 - 5 mM
Assay BufferSee Protocol

Note: The optimal concentrations of enzyme and substrate may vary depending on the specific experimental conditions and the purity of the enzyme. It is recommended to perform initial optimization experiments.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Recombinant Sortase A enzyme

  • Triglycine (GGG)

  • Tris-HCl

  • NaCl

  • CaCl₂

  • DMSO (for dissolving substrate and inhibitors)

  • Black, flat-bottom 96-well microplates (low-binding)

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. Prepare a stock solution and store at 4°C.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of Sortase A in a suitable buffer (e.g., Assay Buffer without CaCl₂). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The final concentration should be determined based on the specific activity of the enzyme lot.

  • Triglycine Stock Solution: Prepare a 100 mM stock solution of triglycine in deionized water. Store at -20°C.

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer Add_Buffer Add Assay Buffer Prep_Buffer->Add_Buffer Prep_Substrate Prepare Substrate Stock Add_Substrate Add Substrate to Initiate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Stock Add_Enzyme Add Sortase A Enzyme Prep_Enzyme->Add_Enzyme Prep_Controls Prepare Controls Add_Inhibitor Add Inhibitor/Vehicle Prep_Controls->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Plate Read Fluorescence (kinetic or endpoint) Add_Substrate->Read_Plate Analyze_Data Analyze Data (e.g., initial rates) Read_Plate->Analyze_Data Det_Activity Determine % Inhibition or Kinetic Parameters Analyze_Data->Det_Activity

Figure 2: General workflow for a 96-well plate Sortase A FRET assay.
Standard Assay Protocol for Sortase A Activity

  • Prepare the 96-well plate:

    • Blank: 50 µL of Assay Buffer.

    • Negative Control (No Enzyme): 45 µL of Assay Buffer + 5 µL of Substrate Working Solution.

    • Positive Control (No Inhibitor): 40 µL of Assay Buffer + 5 µL of Enzyme Working Solution + 5 µL of Substrate Working Solution.

    • Test Wells (with Inhibitor): 35 µL of Assay Buffer + 5 µL of Inhibitor Solution + 5 µL of Enzyme Working Solution + 5 µL of Substrate Working Solution.

  • Assay Procedure: a. To the appropriate wells of a black 96-well plate, add the Assay Buffer and inhibitor solution (or vehicle for the positive control). b. Add the Sortase A enzyme working solution to the positive control and test wells. c. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact. d. Initiate the reaction by adding the this compound substrate working solution to all wells. e. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. f. Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.5 µM to 50 µM.

  • Set up the Assay: In a 96-well plate, for each substrate concentration, set up triplicate reactions containing a fixed, optimized concentration of Sortase A enzyme.

  • Initiate and Measure: Initiate the reactions by adding the enzyme and immediately measure the fluorescence kinetically as described in the standard protocol.

  • Data Analysis: a. For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. b. Convert the fluorescence units/min to moles/min using a standard curve of the free Edans fluorophore. c. Plot the initial velocity (V₀) against the substrate concentration ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    V = (Vmax * [S]) / (Km + [S])

Data Analysis and Interpretation

The raw data, typically in Relative Fluorescence Units (RFU), should be processed to determine the rate of the enzymatic reaction.

  • For Kinetic Assays: The initial velocity of the reaction is determined from the slope of the linear phase of the fluorescence signal over time.

  • For Endpoint Assays: The fluorescence intensity at a single time point is used.

  • Inhibitor Screening: The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [1 - (Slope of Test Well / Slope of Positive Control)] * 100

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence from compounds or plateUse low-binding, black plates. Subtract the fluorescence of a no-enzyme control.
Low signal-to-noise ratio Sub-optimal enzyme or substrate concentrationOptimize enzyme and substrate concentrations. Ensure the correct filter set is used.
Non-linear reaction progress curves Substrate depletion or enzyme instabilityUse a lower enzyme concentration or measure the initial linear phase. Check enzyme stability in the assay buffer.
Precipitation of compounds Low solubility of test compoundsDecrease the final concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

Troubleshooting & Optimization

Technical Support Center: Dabcyl-QALPETGEE-Edans FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dabcyl-QALPETGEE-Edans FRET (Förster Resonance Energy Transfer) assay, commonly employed for measuring the activity of enzymes like sortase A.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the this compound FRET assay that can lead to a low or absent fluorescent signal.

Q1: Why is my fluorescent signal weak or non-existent?

A low signal can stem from several factors throughout the experimental workflow. A systematic check of the following is recommended:

  • Incorrect Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for the Edans fluorophore.[1][2] The optimal wavelengths are approximately 340-355 nm for excitation and 490-538 nm for emission.[1][2][3]

  • Sub-optimal Enzyme Activity: The enzyme may be inactive or functioning poorly due to improper storage, handling, or reaction conditions.

  • Substrate Degradation: The this compound peptide is light-sensitive and susceptible to degradation.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of certain additives in the reaction buffer can significantly impact enzyme activity.

  • Low Enzyme or Substrate Concentration: Insufficient concentrations of either the enzyme or the FRET substrate will result in a weak signal.

Q2: What are the correct plate reader settings for this assay?

Proper plate reader configuration is critical for detecting the fluorescent signal.

  • Excitation Wavelength: Set the excitation wavelength between 340 nm and 355 nm.[1][2][3]

  • Emission Wavelength: Set the emission wavelength between 490 nm and 538 nm.[1][2][3]

  • Plate Type: Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.

  • Read Position: For most plate readers, a "top read" is appropriate for fluorescence intensity measurements.

Q3: My enzyme seems to be inactive. What could be the cause?

Enzyme inactivity is a common culprit for low signal. Consider the following:

  • Improper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme can lead to denaturation and loss of activity. Aliquot the enzyme upon first use.

  • Presence of Inhibitors: Your sample or buffer might contain inhibitors of the enzyme. For instance, sortase A activity can be inhibited by compounds like p-hydroxymecuribenzoic acid (pHMB).[4][5]

  • Incorrect Buffer Composition: The enzyme's catalytic activity is highly dependent on the reaction buffer. For Staphylococcus aureus sortase A, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0.[1][2] Some sortase A variants require Ca2+ for optimal activity.[1][6]

Q4: How can I prevent my this compound substrate from degrading?

The stability of the FRET substrate is crucial for a reliable assay.

  • Light Protection: Dabcyl and Edans are light-sensitive. Protect the lyophilized peptide and stock solutions from light by storing them in the dark and using amber-colored tubes.

  • Storage Conditions: Store the lyophilized peptide at -20°C.[7] Once reconstituted, aliquot the stock solution and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7] For short-term storage (up to one month), -20°C is suitable; for longer-term storage (up to six months), -80°C is recommended.[7]

  • Purity: Ensure the purity of the peptide is high (≥95%) to avoid interference from non-labeled or partially labeled peptides.[3]

Q5: What are the optimal concentrations for the enzyme and substrate?

The concentrations of both enzyme and substrate need to be optimized for your specific experimental conditions.

  • Enzyme Concentration: For sortase A, a concentration in the low micromolar range (e.g., 2.5-5 µM) is often a good starting point.[1][8]

  • Substrate Concentration: The substrate concentration typically ranges from 10 µM to 40 µM.[1][2] It is advisable to perform a substrate titration to determine the optimal concentration for your enzyme.

Q6: My signal is high in the negative control (no enzyme). What does this indicate?

A high background signal can be due to:

  • Substrate Degradation: If the FRET substrate has been degraded by factors other than your enzyme (e.g., light exposure, contaminating proteases), the Edans fluorophore will be unquenched, leading to a high background.

  • Autofluorescence of Test Compounds: If you are screening for inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay.

  • Contaminated Buffers or Reagents: Ensure all your reagents and buffers are free from fluorescent contaminants.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the this compound FRET assay with sortase A.

ParameterRecommended ValueReference(s)
Excitation Wavelength340 - 355 nm[1][2][3]
Emission Wavelength490 - 538 nm[1][2][3]
Enzyme (Sortase A) Concentration2.5 - 5 µM[1][8]
Substrate Concentration10 - 40 µM[1][2]
Incubation Time60 minutes (can be longer)[1][2]
Incubation TemperatureRoom Temperature or 37°C[1][2][8]
Typical Assay Volume100 - 260 µL[1][2]
Buffer ComponentTypical ConcentrationReference(s)
Tris-HCl50 mM[1][2]
NaCl150 mM[1][2]
pH7.5 - 8.0[1][2]
CaCl₂ (for Ca²⁺-dependent sortases)5 - 10 mM[1][8]

Experimental Protocols

Detailed Methodology for a Standard Sortase A FRET Assay

This protocol is adapted from established methods for measuring sortase A activity.[1][2]

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, at pH 7.5. If using a Ca²⁺-dependent sortase A variant, supplement the buffer with 10 mM CaCl₂.[1]

    • Enzyme Stock Solution: Prepare a stock solution of sortase A in a suitable buffer (e.g., 50 mM Tris, pH 7.5) and store in aliquots at -80°C.

    • Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a stock solution. Store this stock solution in aliquots, protected from light, at -20°C or -80°C.[7]

  • Assay Procedure:

    • In a 96-well black, opaque microplate, add the following to each well for a final volume of 100 µL:

      • Assay Buffer

      • This compound substrate to a final concentration of 10-40 µM.[1][2]

      • For inhibitor screening, add the test compound at the desired concentration.

    • Initiate the reaction by adding sortase A to a final concentration of 5 µM.[1]

    • Controls:

      • Negative Control (No Enzyme): Include wells with all components except the enzyme to measure background fluorescence.

      • Positive Control (No Inhibitor): Include wells with all components, including the enzyme, but without any test compound.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 60 minutes.[1][2] The plate can be read kinetically or as an endpoint measurement. For kinetic measurements, readings can be taken at regular intervals (e.g., every 5 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~538 nm.[1]

Visualizations

FRET_Mechanism cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Dabcyl Dabcyl (Quencher) Peptide QALPETGEE No_Fluorescence No/Low Fluorescence Edans Edans (Fluorophore) Edans->Dabcyl FRET Quenching Dabcyl_cleaved Dabcyl-QALPET Edans_cleaved GEE-Edans Fluorescence Fluorescence (~538 nm) Edans_cleaved->Fluorescence Emission Excitation Excitation (~355 nm) Excitation->Edans Energy Transfer Excitation->Edans_cleaved Energy Transfer Enzyme Enzyme (e.g., Sortase A) Cleaved Cleaved

Caption: FRET mechanism in the this compound assay.

Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) start->reagent_prep plate_setup 2. Plate Setup (Add reagents to 96-well plate) reagent_prep->plate_setup initiate_reaction 3. Initiate Reaction (Add Enzyme) plate_setup->initiate_reaction incubation 4. Incubation (RT or 37°C, 60 min) initiate_reaction->incubation read_plate 5. Read Plate (Ex: ~355nm, Em: ~538nm) incubation->read_plate data_analysis 6. Data Analysis read_plate->data_analysis end End data_analysis->end

Caption: Standard experimental workflow for the this compound FRET assay.

Troubleshooting_Tree decision decision issue Low/No Signal is_control_ok Is positive control (enzyme only) signal low? issue->is_control_ok solution solution is_background_high Is negative control (no enzyme) signal high? is_control_ok->is_background_high No check_enzyme Check Enzyme Activity is_control_ok->check_enzyme Yes check_substrate Check Substrate Integrity is_background_high->check_substrate Yes check_reader Check Plate Reader Settings is_background_high->check_reader No troubleshoot_enzyme Source of Inactive Enzyme check_enzyme->troubleshoot_enzyme troubleshoot_substrate Source of Substrate Degradation check_substrate->troubleshoot_substrate check_buffer Check Buffer Conditions check_reader->check_buffer Settings OK troubleshoot_reader Incorrect Reader Settings check_reader->troubleshoot_reader check_concentrations Check Reagent Concentrations check_buffer->check_concentrations Buffer OK troubleshoot_buffer Suboptimal Buffer check_buffer->troubleshoot_buffer troubleshoot_conc Incorrect Concentrations check_concentrations->troubleshoot_conc solution_enzyme Use fresh enzyme aliquot Verify storage conditions Check for inhibitors troubleshoot_enzyme->solution_enzyme solution_substrate Use fresh substrate aliquot Protect from light troubleshoot_substrate->solution_substrate solution_reader Set Ex: ~355nm, Em: ~538nm Use black plate Check gain settings troubleshoot_reader->solution_reader solution_buffer Verify pH and composition Add cofactors if needed (e.g., Ca2+) troubleshoot_buffer->solution_buffer solution_conc Optimize enzyme and substrate concentrations troubleshoot_conc->solution_conc

Caption: Troubleshooting decision tree for low signal in the this compound assay.

References

Technical Support Center: Dabcyl-QALPETGEE-Edans FRET Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dabcyl-QALPETGEE-Edans fluorogenic substrate. This guide provides detailed troubleshooting advice and frequently asked questions to help you mitigate photobleaching and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and how does it affect my Dabcyl-Edans FRET assay?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Edans (the donor fluorophore).[1][2] When the Edans molecule is exposed to excitation light, it can enter a reactive triplet state.[1][3] In this state, it may react with surrounding molecules, particularly oxygen, leading to covalent bond cleavage and permanent loss of its ability to fluoresce.[1] In your assay, this results in a time-dependent decrease in the maximum fluorescence signal upon substrate cleavage, which can be mistaken for changes in enzyme activity or lead to an underestimation of reaction rates.

Q2: What are the primary causes of photobleaching for the Edans fluorophore?

A2: The primary causes are:

  • High Excitation Light Intensity: More intense light increases the rate at which Edans molecules are excited, elevating the probability of them entering the destructive triplet state.

  • Prolonged Exposure Time: The longer the sample is illuminated, the more cumulative damage occurs to the fluorophore population.[2]

  • UV Excitation Wavelength: Edans requires excitation in the UV range (around 340 nm).[4][5] UV light is higher in energy than visible light and can increase the rates of photobleaching and phototoxicity.[4]

  • Presence of Molecular Oxygen: Reactive oxygen species are major contributors to the chemical reactions that destroy the fluorophore's structure.[3]

Q3: How can I distinguish between signal loss from photobleaching versus other experimental issues (e.g., enzyme inhibition, substrate instability)?

A3: Perform a control experiment. Prepare a sample with the cleaved substrate (or a similar concentration of free Edans) in your assay buffer without any active enzyme. Expose this sample to the same illumination conditions you use for your kinetic assay. If you observe a time-dependent decrease in fluorescence, this decay is attributable to photobleaching. Signal loss due to enzyme inhibition would typically manifest as a change in the reaction rate rather than a decay in a static, fully-cleaved sample.

Q4: Are the Dabcyl and Edans dyes stable on their own?

A4: Both Dabcyl and Edans are generally stable chemical compounds. However, like most organic fluorophores, Edans is susceptible to photobleaching under excitation illumination.[2] Studies on dye-labeled oligonucleotides have shown that Dabcyl itself does not significantly destabilize molecular structures.[6] The primary instability in the context of a fluorescence assay is the photolability of the Edans fluorophore.

Troubleshooting Guide: Signal Loss & Photobleaching

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid decrease in fluorescence signal during continuous kinetic measurements.

  • Potential Cause: Photobleaching due to excessive excitation light intensity or duration.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. If your instrument allows, use neutral density (ND) filters to attenuate the light source.[2]

    • Minimize Exposure Time: Instead of continuous illumination, use intermittent measurements. Acquire data points only as frequently as necessary to resolve the kinetics of your reaction.

    • Create a Photobleaching Curve: Measure the fluorescence decay of a control sample (cleaved substrate) under your standard imaging conditions. Use this curve to apply a correction factor to your kinetic data.[2]

    • Incorporate an Oxygen Scavenger System: Add an antifade reagent or oxygen scavenger to your buffer to reduce the concentration of reactive oxygen species.[1] (See Protocol 2).

Issue 2: Initial fluorescence signal is weaker than expected.

  • Potential Cause: Photobleaching occurred during sample setup and focusing.

  • Troubleshooting Steps:

    • Focus Using Transmitted Light: Whenever possible, use brightfield or DIC to locate the area of interest before switching to fluorescence, minimizing the sample's exposure to excitation light.[2][7]

    • Use an Adjacent Area to Focus: Focus on a region of the sample you do not intend to measure, then move to a fresh area to begin your acquisition.[2]

    • Store Samples in the Dark: Protect the substrate and prepared samples from light at all times to prevent premature photobleaching.[8][9]

Issue 3: High background fluorescence obscures the signal.

  • Potential Cause: Autofluorescence from buffer components, media, or cells, particularly when using UV excitation.

  • Troubleshooting Steps:

    • Use Optimized Media: For cell-based assays, switch to serum-free or phenol red-free media during the experiment to reduce background fluorescence.[4]

    • Use High-Quality Reagents: Ensure your buffer components (e.g., PBS, Tris) are of high purity and are not contaminated with fluorescent impurities.

    • Measure and Subtract Background: Before starting the enzymatic reaction, measure the background fluorescence of a well containing all components except the Dabcyl-Edans substrate. Subtract this value from your experimental data.

Quantitative Data Summary

The spectral properties of the Edans/Dabcyl FRET pair are critical for designing experiments and understanding potential limitations.

ParameterEdans (Donor)Dabcyl (Acceptor/Quencher)FRET Pair CharacteristicsReference
Excitation Max (λex) ~340-360 nmN/A (Absorbs)Optimal excitation for the pair.[4][5][10][11]
Emission Max (λem) ~490-500 nmNon-fluorescentSignal detected upon cleavage.[5][10][11]
Absorption Max (λabs) ~340 nm~453-463 nmDabcyl absorption overlaps well with Edans emission.[4][10][11]
Förster Distance (R₀) N/AN/A33–41 Å[4]
Quenching Efficiency N/AN/A>95% (in intact substrate)[4]
Fluorescence Enhancement N/AN/AUp to 40-fold upon cleavage.[4]

Experimental Protocols

Protocol 1: Quantifying the Rate of Photobleaching

This protocol helps you determine a photobleaching rate constant for your specific experimental setup.

  • Prepare a Control Sample: Prepare a solution of the this compound substrate that has been fully cleaved by an excess of your enzyme of interest. Alternatively, use a solution of free Edans at a concentration that matches the expected final concentration in your assay.

  • Set Up Instrument: Configure your fluorometer or microscope with the exact same settings (excitation wavelength, intensity, exposure time, gain) that you use for your kinetic experiment.

  • Acquire Data: Illuminate the sample continuously and record the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for a period longer than your typical experiment (e.g., 10-15 minutes).

  • Analyze Data: Plot fluorescence intensity versus time. Fit the decay to a single-exponential decay model (I(t) = I₀ * e^(-kt)) to determine the photobleaching rate constant (k).

  • Apply Correction: Use this rate constant to correct your kinetic data for signal loss due to photobleaching.

Protocol 2: Using an Antifade Reagent

This protocol describes the preparation of a common antifade solution to reduce photobleaching.

  • Reagent Preparation (N-propyl gallate):

    • Prepare a 2% (w/v) stock solution of n-propyl gallate (NPG) in glycerol.[12]

    • For your final assay buffer, mix this NPG/glycerol stock with your aqueous buffer (e.g., PBS) to achieve a final concentration of 0.1-1% NPG and 5-10% glycerol.[12]

    • Note: The optimal concentration may need to be determined empirically. Ensure the antifade reagent does not interfere with your enzyme's activity.

  • Alternative Commercial Reagents: Consider using commercially available antifade mounting media or buffer additives, such as ProLong™ Gold or the Oxyrase® Enzyme System, following the manufacturer's instructions.[8][13] These are often highly optimized and validated.

  • Implementation: Simply substitute your standard assay buffer with the buffer containing the antifade reagent. Proceed with your experiment as usual.

Visualizations

FRET_and_Photobleaching Mechanism of FRET and Photobleaching cluster_0 Intact Substrate (FRET) cluster_1 Cleaved Substrate (Fluorescence) cluster_2 Photobleaching Pathway Intact Dabcyl (Q) QALPETGEE Edans (F) FRET FRET (Energy Transfer) Intact->FRET 2 Enzyme Protease Cleavage Intact->Enzyme Excitation1 Excitation Light (340 nm) Excitation1->Intact 1 NoSignal No Fluorescence (Signal Quenched) FRET->NoSignal 3 Cleaved Dabcyl-QALPET GEE-Edans Fluorescence Fluorescence (490 nm) Cleaved->Fluorescence 2 ExcitedEdans Excited Edans* (Singlet State) Cleaved->ExcitedEdans Leads to... Excitation2 Excitation Light (340 nm) Excitation2->Cleaved 1 TripletEdans Triplet State Edans** ExcitedEdans->TripletEdans Intersystem Crossing Oxygen + O₂ TripletEdans->Oxygen Bleached Non-Fluorescent Product Oxygen->Bleached Irreversible Reaction Enzyme->Cleaved Troubleshooting_Workflow Troubleshooting Signal Loss Start Start: Experiencing Fluorescence Signal Loss Q_Decay Is signal decay rapid & light-dependent in controls? Start->Q_Decay A_Photo Primary Cause: Photobleaching Q_Decay->A_Photo Yes Q_Kinetics Is the initial reaction rate (slope) too low? Q_Decay->Q_Kinetics No Sol_Photo Solutions: 1. Reduce light intensity/exposure. 2. Use intermittent acquisition. 3. Add antifade reagents. 4. Create & apply correction curve. A_Photo->Sol_Photo A_Enzyme Potential Cause: Enzyme/Substrate Issue Q_Kinetics->A_Enzyme Yes Q_Setup Is the initial signal (t=0) weak before reaction starts? Q_Kinetics->Q_Setup No Sol_Enzyme Solutions: 1. Verify enzyme activity/concentration. 2. Check buffer pH and composition. 3. Confirm substrate concentration. 4. Test for inhibitors. A_Enzyme->Sol_Enzyme A_Setup Potential Cause: Setup-Induced Photobleaching Q_Setup->A_Setup Yes Sol_Setup Solutions: 1. Focus with transmitted light. 2. Minimize all light exposure. 3. Store reagents in the dark. A_Setup->Sol_Setup

References

Technical Support Center: Optimizing Enzyme and Substrate Concentrations for Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dabcyl-QALPETGEE-Edans FRET-peptide substrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound FRET assay?

A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide, QALPETGEE, is flanked by a quencher molecule (Dabcyl) and a fluorescent donor molecule (Edans). In the intact peptide, the close proximity of Dabcyl and Edans allows for the transfer of energy from the excited Edans to Dabcyl, quenching the fluorescence emission of Edans. When an enzyme, such as Sortase A, cleaves the peptide sequence, Dabcyl and Edans are separated. This separation disrupts FRET, leading to an increase in the fluorescence of Edans, which can be measured to determine enzyme activity.[1]

Q2: What are the optimal excitation and emission wavelengths for the Dabcyl-Edans FRET pair?

A2: The optimal excitation wavelength for Edans is approximately 340-355 nm, and the optimal emission wavelength is in the range of 480-538 nm.[2][3][4] It is recommended to confirm the optimal wavelengths for your specific plate reader and experimental conditions.

Q3: What is the primary application of the this compound substrate?

A3: This substrate is primarily used to measure the activity of Sortase A, a transpeptidase found in Gram-positive bacteria.[1][4][5] The peptide sequence contains the conserved LPXTG motif recognized and cleaved by Sortase A.[1]

Q4: How should I prepare and store the this compound substrate?

A4: The lyophilized peptide should be stored at -20°C and protected from light. For use, it is typically dissolved in an organic solvent like DMSO to create a stock solution. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal 1. Inactive enzyme. 2. Incorrect buffer composition (e.g., missing Ca2+ for Sortase A). 3. Incorrect excitation/emission wavelengths. 4. Substrate degradation.1. Verify enzyme activity with a positive control. 2. Ensure the assay buffer contains all necessary components, such as 5-10 mM CaCl2 for Sortase A activity.[2][3][5] 3. Confirm the filter set or monochromator settings on your plate reader match the optimal wavelengths for Edans. 4. Prepare fresh substrate stock solution.
High Background Fluorescence 1. Autofluorescence from compounds in the assay. 2. Spontaneous hydrolysis of the substrate. 3. Contaminated reagents or microplates.1. Run a control without the enzyme to measure background fluorescence and subtract it from your measurements. 2. Store the substrate under recommended conditions and prepare fresh solutions. 3. Use high-quality reagents and new, clean microplates.
Non-linear Reaction Progress Curves 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate concentrations.[6]1. Use a lower enzyme concentration or a higher initial substrate concentration. 2. Check the stability of your enzyme under the assay conditions. Consider adding a stabilizing agent like BSA. 3. Measure the absorbance of the substrate at the excitation and emission wavelengths. If the absorbance is high, you may need to correct for the inner filter effect or use a lower substrate concentration.[7][8][9]
Precipitation in Wells 1. Low solubility of the substrate in the aqueous assay buffer. 2. High concentration of DMSO from the substrate stock.1. Ensure the final concentration of DMSO in the assay is low (typically ≤1%). 2. If solubility issues persist, you may need to explore alternative buffer components or a different solvent for the stock solution, though DMSO is most common.

Experimental Protocols

Protocol 1: Standard Sortase A Activity Assay

This protocol provides a general procedure for measuring the activity of Staphylococcus aureus Sortase A.

Materials:

  • Staphylococcus aureus Sortase A (recombinant)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5[3][5]

  • DMSO (for substrate stock solution)

  • 96-well black microplate

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the lyophilized this compound substrate in DMSO to a stock concentration of 1 mM. Store in aliquots at -20°C.

  • Prepare Reagents:

    • Dilute the Sortase A enzyme to the desired concentration in Assay Buffer. A typical final concentration in the assay is between 2.5 µM and 10 µM.[2]

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 20 µM.[2]

  • Set up the Reaction:

    • In a 96-well black microplate, add the diluted substrate solution.

    • Include a "no enzyme" control with only the substrate and Assay Buffer to measure background fluorescence.

    • Initiate the reaction by adding the diluted Sortase A enzyme to the wells. The final reaction volume is typically 100 µL.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength to ~350 nm and the emission wavelength to ~480 nm.[2]

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).[2]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the reactions.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Km and Vmax of an enzyme for the this compound substrate.

Procedure:

  • Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear initial reaction rate for a sufficient duration.

  • Substrate Concentration Range: Prepare a series of substrate dilutions in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 100 µM) should be tested.

  • Assay Setup: Perform the activity assay as described in Protocol 1 for each substrate concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the fluorescence versus time plot.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    Michaelis-Menten Equation:V₀ = (Vmax * [S]) / (Km + [S])

Data Presentation

Table 1: Typical Reagent Concentrations for Sortase A Assay

ReagentTypical Final ConcentrationReference(s)
S. aureus Sortase A2.5 µM - 10 µM[2]
This compound5 µM - 40 µM[3]
Tris-HCl (pH 7.4-8.0)50 mM[2][3][5]
NaCl150 mM[2][3][5]
CaCl₂5 mM - 10 mM[2][3][5]

Table 2: Spectroscopic Properties of Dabcyl-Edans FRET Pair

ParameterWavelength (nm)Reference(s)
Edans Excitation (λex)~340 - 355[2][4]
Edans Emission (λem)~480 - 538[2][3][4]

Visualizations

FRET_Signaling_Pathway Intact_Substrate Intact Substrate This compound Enzyme Sortase A Intact_Substrate->Enzyme Binding FRET FRET Occurs (Fluorescence Quenched) Intact_Substrate->FRET Cleaved_Products Cleaved Products (Dabcyl-QALPET + GEE-Edans) Enzyme->Cleaved_Products Cleavage Fluorescence Fluorescence Emitted Cleaved_Products->Fluorescence

Caption: FRET signaling pathway for the this compound substrate with Sortase A.

Experimental_Workflow Prep_Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer) Setup_Reaction 2. Set up Reaction in Microplate (Substrate + Buffer) Prep_Reagents->Setup_Reaction Initiate_Reaction 3. Initiate Reaction (Add Enzyme) Setup_Reaction->Initiate_Reaction Measure_Fluorescence 4. Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis 5. Analyze Data (Calculate Initial Rates) Measure_Fluorescence->Data_Analysis

Caption: General experimental workflow for the this compound enzyme assay.

References

Dabcyl-QALPETGEE-Edans assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Dabcyl-QALPETGEE-Edans FRET peptide substrate, primarily in Sortase A enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound FRET assay?

A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate, QALPETGEE, is flanked by a fluorescent donor molecule, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher molecule, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans (typically 10-100 Å) allows for the non-radiative transfer of energy from the excited Edans to Dabcyl, thus quenching the fluorescence of Edans.[1] When an enzyme, such as Sortase A, cleaves the peptide sequence, Edans and Dabcyl are separated. This separation disrupts FRET, leading to an increase in the fluorescence emission from Edans, which can be measured to determine enzyme activity.[2]

Q2: What are the optimal excitation and emission wavelengths for the Edans/Dabcyl FRET pair?

A2: The optimal excitation wavelength for Edans is approximately 340-350 nm, and its emission is measured at around 490-495 nm.[3][4][5]

Q3: What is the specific application of the this compound substrate?

A3: This peptide is a C-terminal surface sorting signal containing the conserved LPXTG motif, which is recognized and cleaved by the enzyme Sortase A from Gram-positive bacteria, such as Staphylococcus aureus.[2] Therefore, it is primarily used to measure the enzymatic activity of Sortase A and to screen for its inhibitors.[6]

Q4: What are the key components of the Sortase A reaction buffer?

A4: A typical reaction buffer for a Sortase A assay using this substrate includes a buffering agent (e.g., 50 mM Tris-HCl), salts (e.g., 150 mM NaCl), and a cofactor, typically calcium chloride (5-10 mM CaCl₂).[6] The pH is generally maintained between 7.5 and 9.0.[7]

Q5: Why is triglycine sometimes included in the assay mixture?

A5: Sortase A is a transpeptidase. In its biological function, after cleaving the LPXTG motif, it ligates the protein to a pentaglycine cross-bridge in the bacterial cell wall.[8] In in vitro assays, a short glycine peptide like triglycine (GGG) can act as a nucleophile, participating in the transpeptidation reaction. This can be important for studying the full catalytic cycle of the enzyme.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Substrate Degradation: The this compound peptide may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).2. Contaminated Reagents: Buffer components or water may be contaminated with fluorescent compounds.3. Autofluorescence of Test Compounds: In inhibitor screening, the compounds themselves may be fluorescent at the assay wavelengths.[9]1. Aliquot the substrate upon receipt and store it protected from light at -20°C or lower. Minimize freeze-thaw cycles.2. Use high-purity reagents (e.g., ultrapure water, analytical grade buffers) and prepare fresh buffers. Run a "buffer blank" to check for contamination.3. Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract this from the assay signal.
Low or No Signal (Low Assay Window) 1. Inactive Enzyme: The Sortase A enzyme may have lost activity due to improper storage or handling.2. Incorrect Instrument Settings: The excitation and emission wavelengths or the gain settings on the plate reader may be incorrect.3. Sub-optimal Reaction Conditions: The pH, temperature, or cofactor concentration may not be optimal for enzyme activity.[7]4. Inhibitory Contaminants: Trace amounts of inhibitors in the reagents (e.g., primary amines) can reduce enzyme activity.1. Store the enzyme at -80°C in appropriate buffer conditions and avoid multiple freeze-thaw cycles. Test the activity of a new batch of enzyme with a positive control.2. Ensure the plate reader is set to the correct wavelengths for Edans (Excitation: ~350 nm, Emission: ~495 nm). Optimize the gain setting to maximize the signal without saturating the detector.3. Optimize the reaction conditions. The optimal pH is typically 7.5-9.0, and the temperature range is 20-50°C.[7] Ensure the correct concentration of CaCl₂ is present, as some Sortase A variants are calcium-dependent.4. Use high-purity reagents and avoid buffers containing primary amines.
High Well-to-Well Variability (High %CV) 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can lead to significant variability.2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells.3. Temperature Gradients: Uneven temperature across the microplate can cause variations in enzyme activity.4. Edge Effects: Evaporation from the outer wells of the plate can concentrate reagents and alter reaction rates.1. Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.2. Gently mix the plate after adding all reagents, for example, by using an orbital shaker for a short period.3. Pre-incubate the plate at the reaction temperature to ensure thermal equilibrium before initiating the reaction.4. Use a plate sealer to minimize evaporation. Avoid using the outermost wells of the plate if edge effects are a persistent issue.
Assay Signal Drifts Over Time 1. Photobleaching: Continuous or repeated exposure of the Edans fluorophore to the excitation light can cause it to photobleach, leading to a decrease in signal over time.2. Enzyme Instability: The enzyme may not be stable over the entire course of the assay under the chosen conditions.1. Minimize the exposure of the plate to the excitation light. Take readings at discrete time points rather than continuously if possible.2. Perform a time-course experiment to determine the linear range of the reaction and ensure that the enzyme remains active throughout this period.

Quantitative Data Summary

The performance of a high-throughput screening (HTS) assay is often evaluated using statistical parameters like the Z-factor (Z'), Coefficient of Variation (CV%), and Signal-to-Noise (S/N) or Signal-to-Background (S/B) ratio. While specific values can vary based on instrumentation and experimental conditions, the following tables provide typical performance metrics for a robust FRET-based assay.

Table 1: Key Performance Parameters for HTS Assays

ParameterFormulaDescriptionTypical Value for a Robust Assay
Z-Factor (Z') 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|A measure of assay quality that considers both the signal window and data variation.[10]Z' ≥ 0.5[11]
Coefficient of Variation (%CV) (σ / μ) * 100A measure of the relative variability of the data.≤ 10-15%
Signal-to-Background (S/B) Ratio μ_pos / μ_negThe ratio of the signal from a positive control (fully cleaved substrate) to a negative control (intact substrate).≥ 10

μ_pos = mean of the positive control; σ_pos = standard deviation of the positive control; μ_neg = mean of the negative control; σ_neg = standard deviation of the negative control.

Table 2: Example Performance Data for a Sortase A FRET Assay

Assay ParameterValueInterpretation
Z-Factor (Z')0.78Excellent assay quality, suitable for HTS.
%CV (Positive Control)5%Low variability in the maximum signal.
%CV (Negative Control)8%Low variability in the background signal.
Signal-to-Background (S/B)25A large dynamic range, indicating a sensitive assay.

Note: The values in Table 2 are representative of a well-optimized TR-FRET assay and serve as a benchmark. Actual values for the this compound assay should be determined empirically.[12][13]

Experimental Protocols

Standard Protocol for Measuring Sortase A Activity

This protocol is designed for a 96-well plate format and can be scaled as needed.

1. Reagent Preparation:

  • 1x Sortase Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0.
  • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
  • Enzyme Stock Solution: Prepare a stock solution of purified Sortase A in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The optimal concentration should be determined empirically but is often in the low micromolar range.[6]
  • Triglycine Stock Solution (Optional): Prepare a 10 mM stock solution in 1x Sortase Assay Buffer.

2. Assay Procedure:

  • Prepare a master mix of the substrate in 1x Sortase Assay Buffer. For a final substrate concentration of 20 µM in a 100 µL reaction volume, dilute the 1 mM stock solution accordingly. If using triglycine, add it to the master mix (a typical final concentration is 200 µM).
  • Add the substrate master mix to the wells of a black, low-binding 96-well plate.
  • To initiate the reaction, add the diluted Sortase A enzyme to each well. For negative control wells, add an equal volume of enzyme storage buffer without the enzyme.
  • Mix the plate gently and incubate at 37°C, protected from light.[6]
  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at ~350 nm and emission at ~495 nm.[3]

3. Data Analysis:

  • Subtract the background fluorescence (from wells without enzyme) from all other readings.
  • Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
  • For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor.

Visualizations

Sortase A Catalytic Cycle

SortaseA_Catalytic_Cycle cluster_0 Sortase A Catalytic Pathway E Sortase A (SrtA) (Active Site: Cys, His, Arg) ES Enzyme-Substrate Complex (Non-covalent) E->ES 1. Binding S Substrate (Dabcyl-QALPETG-EE-Edans) S->ES E_Acyl Acyl-Enzyme Intermediate (Thioester bond to Thr) ES->E_Acyl 2. Cleavage P1 Cleaved C-terminus (GEE-Edans) E_Acyl->P1 E_Acyl_Nu Intermediate Complex with Nucleophile E_Acyl->E_Acyl_Nu 3. Nucleophile   Binding Nu Nucleophile (e.g., Triglycine) Nu->E_Acyl_Nu E_Acyl_Nu->E 4. Ligation &   Release P2 Ligated Product (QALPETG-GGG) E_Acyl_Nu->P2

Caption: Catalytic cycle of Sortase A with a FRET substrate.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow This compound Assay Workflow prep 1. Reagent Preparation - Buffer - Substrate (D-Q-E) - Enzyme (SrtA) - Inhibitor Compounds plate 2. Plate Setup (Black 96/384-well plate) - Add Substrate - Add Inhibitor/Vehicle prep->plate initiate 3. Initiate Reaction - Add Sortase A Enzyme plate->initiate incubate 4. Incubation - 37°C - Protected from light initiate->incubate read 5. Read Fluorescence (Ex: 350nm, Em: 495nm) - Kinetic or Endpoint incubate->read analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 read->analyze

Caption: Workflow for a Sortase A inhibitor screening assay.

References

improving signal-to-noise ratio in Dabcyl-QALPETGEE-Edans assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dabcyl-QALPETGEE-Edans assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve your signal-to-noise ratio.

Assay Principle at a Glance

The this compound assay is a fluorescence resonance energy transfer (FRET)-based method for measuring protease activity. The peptide substrate, QALPETGEE, is flanked by a fluorophore (Edans) and a quencher (Dabcyl). In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the protease activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the Edans fluorophore in this assay?

A1: The optimal excitation wavelength for Edans is approximately 336-340 nm, and the emission peak is around 490-502 nm.[1][3] It is recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q2: What is the "inner filter effect" and how can it affect my results?

A2: The inner filter effect is a phenomenon where high concentrations of substances in the assay, including the substrate or other sample components, absorb the excitation or emission light. This can lead to a non-linear relationship between the fluorescence signal and the concentration of the cleaved substrate, ultimately causing an underestimation of the enzyme's activity. To mitigate this, it is advisable to work with substrate concentrations where the absorbance is low (typically below 0.1) and to measure the absorbance of your samples at both the excitation and emission wavelengths.[4]

Q3: What is photobleaching and how can I minimize it?

A3: Photobleaching is the irreversible photochemical destruction of the Edans fluorophore upon prolonged exposure to the excitation light, which results in a decrease in the fluorescence signal over time.[5] To minimize photobleaching, you should reduce the exposure time of the sample to the excitation light. This can be achieved by using the minimum necessary exposure time on your plate reader, taking intermittent readings instead of continuous ones, and protecting the plate from light between readings.[5][6][7]

Q4: Why is my background fluorescence high even without any enzyme?

A4: High background fluorescence can be caused by several factors:

  • Substrate degradation: The peptide substrate may degrade over time due to factors like improper storage, contamination, or instability in the assay buffer.

  • Autofluorescence: Components in your sample or buffer may be intrinsically fluorescent at the excitation and emission wavelengths used.

  • Incomplete quenching: In some cases, the Dabcyl quencher may not completely quench the Edans fluorescence in the intact peptide.

To troubleshoot this, ensure proper storage of the substrate, use high-purity reagents and buffers, and always include a "no-enzyme" control to measure and subtract the background fluorescence.

Q5: How do I choose the right concentrations of enzyme and substrate?

A5: The optimal concentrations of enzyme and substrate are critical for a good signal-to-noise ratio and for accurate kinetic measurements. It is recommended to perform a titration of both the enzyme and the substrate. For substrate optimization, you should test a range of concentrations around the Michaelis-Menten constant (Km) of the enzyme for the substrate, if known.[8] For enzyme concentration, you should aim for a linear increase in fluorescence over time that is well above the background noise but not so fast that the reaction completes before you can take sufficient readings.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Suboptimal enzyme concentration.2. Suboptimal substrate concentration.3. Inappropriate buffer conditions (pH, ionic strength).4. Insufficient incubation time.1. Titrate the enzyme concentration to find the optimal level that gives a robust signal without being in excess.2. Titrate the substrate concentration. A common starting point is at or near the Km value.[8]3. Optimize the buffer composition. Test different pH values and salt concentrations to find the optimal conditions for your enzyme.[9]4. Increase the incubation time to allow for more product formation, ensuring the reaction is still in the linear range.
High Background Fluorescence 1. Contaminated reagents or buffer.2. Spontaneous substrate degradation.3. Autofluorescence from sample components.4. The substrate is sticking to the microplate.1. Use fresh, high-purity reagents and sterile, nuclease-free water.2. Store the substrate according to the manufacturer's instructions (typically at -20°C or lower, protected from light). Prepare fresh substrate solutions for each experiment.3. Run a "sample only" control (without substrate or enzyme) to measure and subtract the background autofluorescence.4. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent adsorption to the plate surface.[7][10]
Non-linear Reaction Progress Curves 1. Substrate depletion.2. Enzyme instability.3. Inner filter effect at high substrate concentrations.4. Product inhibition.1. Use a lower enzyme concentration or a higher initial substrate concentration to ensure you are measuring the initial velocity.2. Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like glycerol or BSA if necessary.3. Ensure your substrate concentration is not causing significant inner filter effects. If necessary, correct for this effect using absorbance measurements.[11][12][13]4. Analyze the data for product inhibition and adjust the kinetic model if necessary.
High Well-to-Well Variability 1. Pipetting errors.2. Inconsistent mixing.3. Bubbles in the wells.4. Temperature fluctuations across the plate.1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents where possible.2. Mix the contents of the wells thoroughly but gently to avoid introducing bubbles.3. Centrifuge the plate briefly to remove any bubbles before reading.[14]4. Ensure the plate is incubated at a stable and uniform temperature.
Signal Decreases Over Time 1. Photobleaching of the Edans fluorophore.1. Minimize the exposure of the wells to the excitation light. Use shorter read times, increase the interval between readings, and use the lowest excitation intensity that provides a sufficient signal.[5][7]

Experimental Protocols

I. Reagent Preparation
  • Assay Buffer: A common starting point is 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, and 1 mM DTT.[15] However, the optimal buffer will depend on the specific protease being studied. It is recommended to test different buffers (e.g., HEPES, MES) and pH values to determine the optimal conditions for your enzyme.[8][9]

  • This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a concentrated stock of your protease in a suitable buffer that ensures its stability. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

II. Assay Procedure (96-well plate format)
  • Prepare Working Solutions:

    • Dilute the this compound substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 10 µM.[16]

    • Dilute the enzyme stock solution in assay buffer to a concentration that will give a linear rate of fluorescence increase over the desired time course. A starting concentration in the nanomolar range is common.[3][8]

  • Set up the Assay Plate:

    • Use a black, opaque 96-well plate to minimize background and well-to-well crosstalk.[14]

    • Add the following to each well (for a final volume of 100 µL):

      • Test wells: Add your diluted enzyme and any test compounds (e.g., inhibitors).

      • Positive control (no inhibitor): Add diluted enzyme.

      • Negative control (no enzyme): Add assay buffer instead of the enzyme solution. This is crucial for background subtraction.

      • Blank (no substrate): Add assay buffer and enzyme (or buffer for a true blank) but no substrate. This helps to assess autofluorescence from the enzyme or other components.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Add the diluted substrate solution to all wells to start the reaction.

    • Mix the contents of the wells thoroughly but gently.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes). Ensure the reaction is in the linear phase during the measurement period.

III. Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the "no-enzyme" control wells from the fluorescence intensity of all other wells at each time point.

  • Determine Initial Velocity: Plot the background-subtracted fluorescence intensity versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

  • Calculate Enzyme Activity/Inhibition:

    • For enzyme activity measurements, the initial velocity is directly proportional to the enzyme concentration.

    • For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = (1 - (v₀ with inhibitor / v₀ without inhibitor)) * 100

Visualizations

Signaling Pathway of the FRET-based Protease Assay

FRET_Assay cluster_0 Intact Substrate cluster_1 Enzymatic Cleavage cluster_2 Cleaved Products Intact_Peptide This compound No_Fluorescence Fluorescence Quenched Intact_Peptide->No_Fluorescence FRET Protease Protease Intact_Peptide->Protease Binding Cleaved_Peptide_D Dabcyl-QALPET Protease->Cleaved_Peptide_D Cleavage Cleaved_Peptide_E GEE-Edans Protease->Cleaved_Peptide_E Fluorescence Fluorescence Signal Cleaved_Peptide_E->Fluorescence Emits Light

Caption: FRET-based protease assay mechanism.

Experimental Workflow for a 96-Well Plate Assay

Assay_Workflow Start Start Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Solutions Start->Reagent_Prep Plate_Setup Set up 96-well plate with controls (Test, Positive, Negative, Blank) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate at reaction temperature Plate_Setup->Pre_incubation Initiate_Reaction Add substrate to all wells Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic reading in a fluorescence plate reader (Ex: ~340nm, Em: ~490nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Background subtraction and calculation of initial velocities Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: 96-well plate assay workflow.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_Logic Problem Low Signal-to-Noise Ratio Check_Background Is Background Fluorescence High? Problem->Check_Background Check_Enzyme Is Enzyme Concentration Optimal? Check_Substrate Is Substrate Concentration Optimal? Check_Enzyme->Check_Substrate Yes Solution_Enzyme Titrate Enzyme Concentration Check_Enzyme->Solution_Enzyme No Check_Buffer Are Buffer Conditions Optimal? Check_Substrate->Check_Buffer Yes Solution_Substrate Titrate Substrate Concentration Check_Substrate->Solution_Substrate No Solution_Buffer Optimize Buffer (pH, salts) Check_Buffer->Solution_Buffer No Resolved Problem Resolved Check_Buffer->Resolved Yes Check_Background->Check_Enzyme No Solution_Background Troubleshoot High Background (see guide) Check_Background->Solution_Background Yes Solution_Enzyme->Resolved Solution_Substrate->Resolved Solution_Buffer->Resolved Solution_Background->Resolved

Caption: Troubleshooting low signal-to-noise.

References

Validation & Comparative

A Comparative Guide to Sortase A Substrates: Dabcyl-QALPETGEE-Edans and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria, is a crucial enzyme for the covalent anchoring of surface proteins to the cell wall, playing a significant role in bacterial pathogenesis.[1][2] Its ability to recognize a specific peptide motif (LPXTG) and catalyze a transpeptidation reaction has also made it a valuable tool in biotechnology for site-specific protein modification.[3] The selection of an appropriate substrate is critical for both studying SrtA activity and for its application in protein engineering. This guide provides a comparative overview of the commonly used fluorescent substrate, Dabcyl-QALPETGEE-Edans, and other commercially available alternatives, supported by experimental data and protocols.

Performance Comparison of Sortase A Substrates

The efficiency of a Sortase A substrate is determined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The catalytic efficiency is best represented by the k_cat/K_m ratio.

Below is a summary of the reported kinetic parameters for various fluorescent Sortase A substrates. It is important to note that assay conditions can significantly influence these values.

Substrate SequenceFluorophore/Quencher PairK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compound Dabcyl/Edans90.4 ± 4.7Not ReportedNot Reported[4]
Abz-LPETG-Dap(DNP)-NH₂ Abz/DNP55000.2749[5]
Dabcyl-LPETG-Edans Dabcyl/EdansNot ReportedNot ReportedNot Reported[6]
5-FAM/QXL™ 520 Substrate 5-FAM/QXL™ 520Not ReportedNot ReportedNot Reported[7][8]

Experimental Methodologies

The activity of Sortase A is typically measured using a fluorescence resonance energy transfer (FRET) based assay. The substrate peptide is synthesized with a fluorescent donor and a quencher moiety at its ends. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by Sortase A, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored over time.

General FRET-based Sortase A Activity Assay Protocol

This protocol provides a general framework for measuring Sortase A activity. Specific details may need to be optimized depending on the enzyme variant and substrate used.

Materials:

  • Purified Sortase A enzyme

  • Fluorescent Sortase A substrate (e.g., this compound, Abz-LPETG-Dap(DNP)-NH₂, Dabcyl-LPETG-Edans, or 5-FAM/QXL™ 520 substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)[9]

  • Triglycine (or other nucleophile, optional for transpeptidation assays)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the Sortase A enzyme to the desired concentration in pre-chilled assay buffer.

    • Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

    • If investigating the transpeptidation reaction, prepare a stock solution of the nucleophile (e.g., triglycine).

  • Assay Setup:

    • In a 96-well black microplate, add the assay components in the following order:

      • Assay Buffer

      • Test inhibitor or vehicle control

      • Sortase A enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme to equilibrate with any potential inhibitors.

  • Initiate the Reaction:

    • Add the fluorescent substrate solution to each well to initiate the reaction.

    • If applicable, add the nucleophile solution.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair at regular intervals.

      • Dabcyl/Edans: Excitation ~340-350 nm, Emission ~490-495 nm[6][10]

      • Abz/DNP: Excitation ~320 nm, Emission ~420 nm

      • 5-FAM/QXL™ 520: Excitation ~490 nm, Emission ~520 nm[7][8]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial reaction velocity can be determined from the linear portion of the curve.

    • For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Sortase A FRET Assay Workflow

The following diagram illustrates the principle of a typical FRET-based assay for determining Sortase A activity.

SortaseA_FRET_Assay cluster_0 Initial State: No Fluorescence cluster_1 Enzymatic Reaction cluster_2 Final State: Fluorescence Detected Intact_Substrate Intact FRET Substrate (Donor + Quencher) Cleavage SrtA-mediated Cleavage Intact_Substrate->Cleavage Binding Sortase_A Sortase A Sortase_A->Cleavage Cleaved_Donor Cleaved Substrate (Donor) Cleavage->Cleaved_Donor Cleaved_Quencher Cleaved Substrate (Quencher) Cleavage->Cleaved_Quencher Fluorescence Fluorescence Signal Cleaved_Donor->Fluorescence Emits Light

Caption: Workflow of a Sortase A FRET-based assay.

Conclusion

The choice of a Sortase A substrate depends on the specific application. This compound is a widely cited and utilized substrate. For applications requiring high sensitivity or for high-throughput screening, substrates like the one found in the SensoLyte® 520 Sortase A Activity Assay Kit, which utilizes the 5-FAM/QXL™ 520 FRET pair, may be more suitable due to the favorable spectral properties of the fluorophore.[7][8] For detailed kinetic analysis, it is crucial to be aware of potential assay artifacts like the inner filter effect and to consider alternative methods such as HPLC for validation.[5] This guide provides a foundation for researchers to make informed decisions when selecting a Sortase A substrate for their experimental needs.

References

A Comparative Guide to the Validation of Sortase A Activity: Featuring the Dabcyl-QALPETGEE-Edans FRET Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the activity of Sortase A (SrtA), a crucial transpeptidase in Gram-positive bacteria and a key target in drug development. A central focus is placed on the widely utilized Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-QALPETGEE-Edans. This document offers a detailed examination of its performance against alternative substrates and methodologies, supported by experimental data and protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to Sortase A and FRET-Based Activity Assays

Sortase A is a cysteine transpeptidase that anchors surface proteins to the cell wall of Gram-positive bacteria by recognizing and cleaving a specific sorting signal, most commonly the LPXTG motif.[1] This enzymatic activity is pivotal for bacterial virulence, making SrtA an attractive target for the development of novel anti-infective agents.[1]

One of the most common methods for measuring SrtA activity in vitro is through the use of a FRET-based assay. This technique employs a synthetic peptide substrate that mimics the native sorting signal. The substrate is labeled with a fluorophore (donor) and a quencher (acceptor) pair. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Sortase A, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The this compound peptide is a well-established FRET substrate for this purpose, with Edans acting as the fluorophore and Dabcyl as the quencher.[2]

Quantitative Comparison of Sortase A Substrates

The choice of substrate is critical for the sensitivity and accuracy of a Sortase A activity assay. Below is a comparison of this compound with other commonly used substrates. While direct side-by-side kinetic data is not always available in a single study, this table compiles available kinetic parameters to facilitate a quantitative comparison.

SubstrateAssay TypeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Excitation (nm)Emission (nm)Notes
This compound FRET~90[3]Not ReportedNot Reported340-355[2][4]490-538[2][4]Commonly used for inhibitor screening. The extended peptide sequence may offer enhanced specificity.
Dabcyl-LPETG-Edans FRETNot ReportedNot ReportedNot Reported350[1]480[1]A shorter, more classical LPXTG motif substrate.
Abz-LPETG-Dap(Dnp)-NH₂ FRET / HPLC2911.3 ± 62.9[5]0.066 ± 0.012[5]22.6[5]320420Can be used in both FRET and HPLC assays. The high Km suggests lower affinity compared to other substrates.
Abz-LPETG-DNP FRET / HPLC38 ± 4[6]6.7 x 10⁻⁶[6]0.18[6]335[6]420[6]Used for measuring steady-state hydrolysis kinetics.

Note: Kinetic parameters can vary depending on the specific Sortase A construct (e.g., wild-type, mutants), buffer conditions, and the nucleophile used in the reaction.

Alternative Methods for Measuring Sortase A Activity

While FRET-based assays are popular for their convenience and high-throughput capabilities, other methods offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC-based assays provide a more direct and quantitative measurement of substrate cleavage and product formation. This method is not susceptible to the inner filter effect that can sometimes interfere with FRET assays, especially at high substrate concentrations. HPLC is often considered a gold standard for accurate kinetic parameter determination.

  • Yeast Surface Display: This innovative and cost-effective method utilizes yeast cells to display a fusion protein containing the Sortase A substrate (e.g., LPETG-EGFP).[6] The activity of Sortase A can then be measured by detecting the change in fluorescence on the yeast cell surface using flow cytometry or fluorescence spectrophotometry.[6][7] This approach is particularly well-suited for high-throughput screening of Sortase A inhibitors.[6]

Comparison of Assay Methodologies

FeatureFRET-Based AssayHPLC-Based AssayYeast Surface Display
Principle Measures fluorescence increase upon substrate cleavage.Separates and quantifies substrate and product.Measures fluorescence change on the cell surface.
Throughput HighLow to MediumHigh
Cost Moderate (substrate synthesis)High (instrumentation)Low
Sensitivity GoodExcellentGood
Quantitative Accuracy Can be affected by inner filter effects.HighSemi-quantitative (flow cytometry) to quantitative (spectrophotometry).
Advantages Real-time monitoring, simple workflow.Highly accurate, not prone to fluorescence artifacts.Cost-effective, suitable for large-scale screening.[7]
Disadvantages Potential for compound interference and inner filter effects.Labor-intensive, requires specialized equipment.Indirect measurement, potential for variability in cell-based assays.

Experimental Protocols

Sortase A Activity Assay using this compound

This protocol is a generalized procedure based on common practices in the literature.[2][4] Optimization may be required for specific experimental conditions.

Materials:

  • Purified Sortase A enzyme

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5

  • Triglycine (optional nucleophile, stock solution in water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer and the desired concentration of Triglycine (e.g., 10 mM).

  • Add inhibitor (optional): If screening for inhibitors, add the test compounds to the desired final concentration. Include appropriate vehicle controls (e.g., DMSO).

  • Add Sortase A: Add purified Sortase A to a final concentration of 1-10 µM.

  • Initiate the reaction: Add the this compound substrate to a final concentration of 10-20 µM to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure fluorescence: Read the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~538 nm.[4]

  • Data analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase over time. For inhibitor studies, determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

Mechanism of the FRET-Based Sortase A Assay

FRET_Mechanism cluster_substrate Intact FRET Substrate cluster_cleavage Cleavage Fluorophore Edans Peptide QALPETGEE Quencher Dabcyl SrtA Sortase A cluster_substrate cluster_substrate SrtA->cluster_substrate Binds to LPETG motif cluster_cleavage cluster_cleavage SrtA->cluster_cleavage Cleaves peptide bond Cleaved_F Edans-QALPET Cleaved_Q GEE-Dabcyl Fluorescence Fluorescence (Signal ON) cluster_substrate->SrtA cluster_cleavage->Fluorescence Separation of Fluorophore and Quencher

Caption: FRET-based detection of Sortase A activity.

Experimental Workflow for Validating Sortase A Activity

SrtA_Workflow start Start reagents Prepare Reagents: - Sortase A - FRET Substrate - Buffer - (Inhibitors) start->reagents setup Set up Reaction in 96-well Plate reagents->setup incubation Incubate at 37°C setup->incubation measurement Measure Fluorescence (Ex/Em) incubation->measurement analysis Data Analysis: - Calculate initial rates - Determine IC50 measurement->analysis end End analysis->end

Caption: General workflow for a Sortase A FRET assay.

Conclusion

The validation of Sortase A activity is a critical step in both basic research and the development of novel therapeutics. The this compound FRET substrate offers a reliable and high-throughput method for this purpose. However, researchers should be aware of its limitations and consider alternative methods such as HPLC-based assays for more precise kinetic studies, or yeast surface display for cost-effective, large-scale screening. The choice of assay should be guided by the specific research question, available resources, and the desired level of quantitative accuracy. This guide provides the necessary information to make an informed decision and to design robust and reliable experiments for the characterization of Sortase A activity.

References

A Head-to-Head Comparison of Sortase A Substrates: Dabcyl-QALPETGEE-Edans vs. LPETG-EGFP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of sortase enzymes, the choice of substrate is a critical determinant of assay sensitivity, throughput, and biological relevance. This guide provides an objective comparison of two commonly employed fluorescent substrates for Sortase A (SrtA): the FRET-based peptide Dabcyl-QALPETGEE-Edans and the protein fusion substrate LPETG-EGFP.

This comparison delves into the performance characteristics of each substrate, supported by available experimental data. Detailed protocols for conducting sortase activity assays using both substrates are provided, alongside a discussion of their respective advantages and limitations.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for SrtA activity assays using this compound and LPETG-EGFP. It is important to note that direct kinetic comparisons are challenging due to the different nature of the assays. FRET-based assays allow for continuous kinetic monitoring, while assays with LPETG-EGFP are typically endpoint or semi-quantitative.

ParameterThis compoundLPETG-EGFPKey Considerations
Assay Principle FRET (Förster Resonance Energy Transfer)Protein Ligation and DetectionThe FRET assay measures the real-time cleavage of a small peptide, while the EGFP-based assay detects the formation of a larger ligation product.
Detection Method Fluorescence Spectroscopy (increase in Edans fluorescence upon cleavage)SDS-PAGE with in-gel fluorescence, Flow Cytometry, or Split-GFP fluorescenceFRET allows for continuous monitoring, whereas EGFP methods are often endpoint measurements.
Reported Km ~5.5 mM (for a similar Abz-LPETG-Dap(Dnp)-NH2 substrate, corrected for inner filter effect)[1]Not reportedThe Km for the FRET peptide is significantly higher than previously reported values due to the inner filter effect at high substrate concentrations[1].
Reported kcat ~0.27 s-1 (for a similar Abz-LPETG-Dap(Dnp)-NH2 substrate, corrected for inner filter effect)[1]Not reportedDirect kcat determination for the LPETG-EGFP ligation is not commonly performed.
Limit of Detection SrtA: 7.08 pM (using a single-molecule FRET approach)[2]SrtA: 0.16 nM (using a tripartite split-GFP system)[3]; Ligation Product: 0.05 pmol (for a Ubi scFv-LPETG5-eGFP conjugate)[4]Both substrates can be used in highly sensitive assays, with recent advances in single-molecule and split-protein systems pushing the limits of detection.
High-Throughput Screening Suitable, but can be expensive and prone to inner filter effects[1].More cost-effective for high-throughput screening, particularly when using cell-based assays[1].The choice for HTS depends on the balance between cost, the need for real-time kinetics, and the potential for assay artifacts.

Experimental Principles and Workflows

This compound: A FRET-Based Assay

The this compound peptide is a classic FRET-based substrate for measuring SrtA activity. The peptide contains the SrtA recognition motif (LPETG) flanked by a quencher (Dabcyl) and a fluorophore (Edans). In the intact peptide, the fluorescence of Edans is quenched by the proximity of Dabcyl. Upon cleavage of the peptide by SrtA between the threonine and glycine residues, the fluorophore and quencher are separated, leading to an increase in Edans fluorescence. This increase in fluorescence can be monitored in real-time to determine the initial rate of the enzymatic reaction.

FRET_Assay_Workflow cluster_detection Detection SrtA Sortase A Cleaved_FRET Dabcyl-QALPETG-GGG SrtA->Cleaved_FRET Cleavage & Ligation FRET_Substrate This compound (Quenched) FRET_Substrate->Cleaved_FRET GGG Triglycine (GGG) (Nucleophile) GGG->Cleaved_FRET Released_Edans EE-Edans (Fluorescent) Cleaved_FRET->Released_Edans Fluorometer Fluorometer Released_Edans->Fluorometer Fluorescence Measurement (Ex: 340 nm, Em: 490 nm) EGFP_Assay_Workflow cluster_detection Detection Methods SrtA Sortase A Ligated_Product ProteinX-LPETG-EGFP SrtA->Ligated_Product Ligation Protein_LPETG ProteinX-LPETG Protein_LPETG->Ligated_Product GGG_EGFP GGG-EGFP GGG_EGFP->Ligated_Product SDS_PAGE SDS-PAGE & In-gel Fluorescence Ligated_Product->SDS_PAGE Size Shift & Fluorescence Flow_Cytometry Flow Cytometry Ligated_Product->Flow_Cytometry Fluorescence Intensity

References

cross-validation of inhibitor potency with different sortase substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sortase inhibitor performance against different substrates, supported by experimental data and detailed protocols. Sortase enzymes are crucial virulence factors in many Gram-positive bacteria, making them attractive targets for novel anti-infective therapies. Understanding how the potency of an inhibitor varies with different sortase substrates is critical for the development of broad-spectrum and effective therapeutics.

Data Presentation: Comparative Inhibitor Potency

The potency of a sortase inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be significantly influenced by the specific peptide substrate used in the assay. This is due to variations in the affinity of the sortase enzyme for different substrates, which can affect the apparent potency of competitive and non-competitive inhibitors.

Below is a summary of IC50 values for various inhibitors against different sortase enzymes and substrates. This data highlights the importance of considering the substrate sequence when evaluating and comparing inhibitor potencies.

InhibitorTarget EnzymeSubstrateIC50 (µM)Reference
Aryl (β-amino)ethyl ketones
AAEK1S. aureus SrtAa-LPETG-d~30[1]
AAEK1B. anthracis SrtAa-LPETG-d~3[1]
AAEK1B. anthracis SrtBa-KTDNPKTGDEA-d~10[1]
AAEK1B. anthracis SrtCa-GEKLPNTASNN-d~20[1]
AAEK2S. aureus SrtAa-LPETG-d~40[1]
AAEK2B. anthracis SrtAa-LPETG-d~15[1]
AAEK2B. anthracis SrtBa-KTDNPKTGDEA-d~30[1]
AAEK2B. anthracis SrtCa-GEKLPNTASNN-d~50[1]
Peptidomimetics
LPRDSarS. aureus SrtAAbz-LPETGK(Dnp)-NH218.9[2]
BzLPRDSarS. aureus SrtAAbz-LPETGK(Dnp)-NH2>200[2]
Cbz-LPRDAS. aureus SrtAAbz-LPETGK(Dnp)-NH2125.4[2]
Natural Products
MorinS. aureus SrtADabcyl-QALPETGEE-Edans37.39[3]
MorinS. aureus SrtBDabcyl-NPQTN-Edans8.54[3]
MyricetinS. aureus SrtAThis compound44.03[3]
QuercetinS. aureus SrtAThis compound52.70[3]
QuercetinS. aureus SrtBDabcyl-NPQTN-Edans33.28[3]
CurcuminS. aureus SrtAThis compound37.5[3]
CurcuminS. mutans SrtANot specified10.2[3]

Kinetic Parameters of S. aureus Sortase A for Different Substrates

The kinetic parameters, Michaelis constant (K_m_) and catalytic rate constant (k_cat_), quantify the affinity of the enzyme for its substrate and the turnover rate, respectively. These parameters are crucial for interpreting inhibitor potency data, especially for competitive inhibitors where the apparent IC50 value is dependent on the substrate concentration and its K_m_.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Abz-LPETG-Dap(Dnp)-NH₂55000.2749[4]
LPETG (cognate)200--[5]
LAETG6100--[5]
LPESG---
GGG (acceptor)7600--[6]

Experimental Protocols

A detailed methodology for a Förster Resonance Energy Transfer (FRET)-based assay to determine sortase inhibitor potency is provided below. This protocol can be adapted for various sortase enzymes and substrates.

Sortase A Inhibition Assay using a FRET-based Substrate

This protocol is based on the cleavage of an internally quenched fluorescent peptide substrate, such as Abz-LPETG-Dap(Dnp)-NH₂ or Dabcyl-LPETG-Edans. Cleavage of the substrate by Sortase A separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored over time.

Materials:

  • Purified recombinant Sortase A (e.g., S. aureus SrtA)

  • FRET-based sortase substrate (e.g., Abz-LPETG-Dap(Dnp)-NH₂, Dabcyl-LPETG-Edans)

  • Triglycine (Gly-Gly-Gly) as the nucleophile

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5

  • Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the Sortase A enzyme to the desired final concentration (e.g., 200 nM) in Assay Buffer.

    • Prepare a stock solution of the FRET substrate and dilute it to the desired final concentration (e.g., 10-50 µM) in Assay Buffer. The optimal concentration should be at or below the K_m_ of the substrate for the enzyme.

    • Prepare a stock solution of triglycine and dilute it to a final concentration of 1-10 mM in Assay Buffer.

    • Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or solvent for control wells)

      • Triglycine solution

      • FRET substrate solution

    • Mix the contents of the wells gently.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the diluted Sortase A enzyme solution to each well.

    • The final reaction volume is typically 100-200 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp or Ex/Em = 340/490 nm for Dabcyl/Edans).

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Sortase A-mediated Protein Anchoring

Sortase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall Ribosome Ribosome Precursor_Protein Precursor Protein (with LPXTG motif) Ribosome->Precursor_Protein Translation Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Secretion SrtA Sortase A Sec_Translocon->SrtA LPXTG Recognition Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate SrtA->Acyl_Enzyme_Intermediate Cleavage & Thioester Bond Formation Lipid_II Lipid II (with Pentaglycine) Lipid_II->Acyl_Enzyme_Intermediate Nucleophilic Attack Anchored_Protein Anchored Surface Protein Acyl_Enzyme_Intermediate->Anchored_Protein Transpeptidation

Caption: Sortase A-mediated protein anchoring pathway.

Experimental Workflow for Cross-Validation of Inhibitor Potency

Inhibitor_Cross_Validation_Workflow Start Start: Inhibitor Screening Select_Inhibitor Select Candidate Inhibitor Start->Select_Inhibitor Assay Perform Sortase Inhibition Assay Select_Inhibitor->Assay Substrate_Panel Substrate Panel Substrate 1 (e.g., LPETG) Substrate 2 (e.g., LPRTG) Substrate 'n' (e.g., LAETG) Substrate_Panel->Assay Data_Analysis Determine IC50 Values Assay->Data_Analysis Comparison Compare IC50 across Substrates Data_Analysis->Comparison Conclusion Evaluate Substrate- Dependent Potency Comparison->Conclusion

References

Navigating the Nuances of Sortase Substrates: A Comparative Guide to Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the use of reliable and efficient substrates is paramount for accurate enzymatic assays. In the study of Sortase A (SrtA), a crucial bacterial transpeptidase and a key drug target, the FRET-based substrate Dabcyl-QALPETGEE-Edans has been a common tool. However, a thorough understanding of its limitations is essential for robust experimental design and the exploration of superior alternatives. This guide provides a detailed comparison of this compound with other available sortase substrates, supported by experimental data and protocols to aid in informed decision-making.

Performance Comparison of Sortase A Substrates

The utility of a substrate in an enzymatic assay is determined by several factors, including its kinetic parameters, solubility, stability, and susceptibility to interference. While this compound has been widely adopted, alternative substrates offer distinct advantages in certain experimental contexts.

SubstrateTypeKey AdvantagesKey Limitations
This compound FRET PeptideEstablished methodology; Commercially available.High cost; Potential for fluorescence interference; Lower susceptibility to cleavage compared to some alternatives.
Abz-LPETG-Dap(Dnp)-NH2 FRET PeptidePotentially higher catalytic efficiency.Less commonly used, requiring more validation.
5-FAM/QXL-based peptides FRET PeptideLess interference from autofluorescence; Higher susceptibility to cleavage.[1]High cost.
Yeast Surface Display Whole-cellCost-effective for high-throughput screening.Potentially lower sensitivity and robustness compared to FRET methods.[2]

Delving into the Details: A Closer Look at Substrate Limitations

High Cost: A significant drawback of FRET-based substrates like this compound is their high cost, which can be prohibitive for large-scale, high-throughput screening (HTS) campaigns aimed at discovering novel sortase inhibitors.[2] This economic barrier has spurred the development of more affordable alternatives, such as yeast surface display systems.

Fluorescence Interference: The Dabcyl/Edans FRET pair can be susceptible to interference from autofluorescent compounds present in screening libraries or biological samples. This can lead to false-positive or false-negative results, complicating data interpretation. The 5-FAM/QXL FRET pair has been reported to be less affected by such interference.[1]

Photostability and pH Sensitivity: While the Dabcyl/Edans pair is a workhorse in protease assays, its photostability can be a concern in experiments requiring prolonged light exposure. Alternative fluorophores may offer enhanced photostability. Furthermore, the activity of Sortase A with this compound is pH-dependent, with optimal activity observed in a pH range of 7.5 to 8.5.

Lower Cleavage Susceptibility: Studies have indicated that this compound may be less readily cleaved by Sortase A compared to other FRET substrates, such as those utilizing the 5-FAM/QXL pair.[1] This can result in a lower signal-to-noise ratio and may require higher enzyme concentrations or longer incubation times.

Experimental Protocols

To facilitate the comparison and application of these substrates, detailed experimental protocols are provided below.

Sortase A Activity Assay using this compound

This protocol outlines a standard fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of Sortase A.

Materials:

  • Recombinant Staphylococcus aureus Sortase A (SrtA)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the this compound substrate in DMSO.

  • Dilute the SrtA enzyme and the substrate to the desired working concentrations in the assay buffer.

  • In a 384-well plate, add the SrtA enzyme solution.

  • To initiate the reaction, add the substrate solution to the wells containing the enzyme.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (typically 37°C).

  • Monitor the increase in fluorescence intensity over time. The excitation wavelength for Edans is approximately 340 nm, and the emission wavelength is around 490 nm.

  • The initial rate of the reaction can be calculated from the linear portion of the fluorescence versus time plot.

Sortase A Inhibitor Screening using a FRET-based Assay

This protocol is adapted for the high-throughput screening of potential Sortase A inhibitors.

Materials:

  • Same as the activity assay protocol

  • Compound library of potential inhibitors dissolved in DMSO

Procedure:

  • Prepare the SrtA enzyme and this compound substrate as described above.

  • In a 384-well plate, add a small volume of the test compounds from the library to individual wells. Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor for positive control).

  • Add the SrtA enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the fluorescence intensity as described in the activity assay protocol.

  • The percentage of inhibition can be calculated by comparing the reaction rates in the presence of the test compounds to the control wells.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

Sortase_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare SrtA Solution R1 Add SrtA to Microplate Well P1->R1 P2 Prepare Substrate Solution (this compound) R2 Add Substrate to Initiate Reaction P2->R2 R1->R2 D1 Measure Fluorescence Increase (Ex: 340nm, Em: 490nm) R2->D1 D2 Calculate Initial Reaction Rate D1->D2

Sortase A Activity Assay Workflow

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection P1 Prepare SrtA Solution I2 Add SrtA and Incubate P1->I2 P2 Prepare Substrate Solution R1 Add Substrate to Initiate P2->R1 P3 Prepare Compound Plate I1 Add Test Compounds to Wells P3->I1 I1->I2 I2->R1 D1 Measure Fluorescence R1->D1 A1 Calculate % Inhibition D1->A1

Sortase A Inhibitor Screening Workflow

Conclusion

While this compound has served as a valuable tool in the study of Sortase A, researchers must be cognizant of its limitations, particularly concerning cost and potential for fluorescence interference. The choice of substrate should be guided by the specific requirements of the experiment, with alternatives such as 5-FAM/QXL-based peptides and yeast surface display systems offering viable solutions for overcoming some of these drawbacks. By carefully considering the comparative data and protocols presented in this guide, scientists can optimize their experimental design for more accurate and efficient investigation of Sortase A and the development of novel therapeutics.

References

Confirming Sortase A Inhibition: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the inhibition of Sortase A (SrtA), a key bacterial virulence factor, requires robust and reliable methods. While primary high-throughput screening assays like Förster Resonance Energy Transfer (FRET) are invaluable for initial inhibitor identification, orthogonal assays are crucial for validating these hits, eliminating false positives, and providing a more comprehensive understanding of the inhibitor's mechanism of action. This guide compares common orthogonal assays used to confirm SrtA inhibition and provides the necessary experimental context to aid in the design of rigorous validation studies.

Sortase A, a transpeptidase found in Gram-positive bacteria, plays a pivotal role in pathogenesis by anchoring virulence factors to the bacterial cell wall.[1][2] Its inhibition is a promising anti-virulence strategy.[3] Initial screening for SrtA inhibitors often relies on in vitro enzymatic assays, with FRET-based methods being a popular choice due to their sensitivity and suitability for high-throughput formats.[4][5] However, to ensure the validity of potential inhibitors, it is essential to employ orthogonal assays that utilize different detection principles. This guide explores several key orthogonal methods for confirming SrtA inhibition.

Comparison of Orthogonal Assays for Sortase A Inhibition

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
FRET-based Assay (Primary) Measures the cleavage of a fluorescently labeled peptide substrate (e.g., Abz-LPETG-Dnp) by SrtA, leading to an increase in fluorescence.[4]High-throughput, sensitive, real-time kinetics.[6][7]Prone to interference from fluorescent compounds or quenchers.[4]Fluorescence intensity (IC50)
HPLC-based Assay Separates and quantifies the substrate and product of the SrtA reaction, providing a direct measure of enzyme activity.[8]Highly quantitative, can identify and characterize reaction intermediates, less prone to fluorescent artifacts.[8]Lower throughput, requires specialized equipment.Peak area of substrate and product (IC50)
Mass Spectrometry Directly detects the mass of the substrate and cleaved product, or the covalent modification of the enzyme by an inhibitor.[9]High specificity and sensitivity, can confirm the mechanism of irreversible inhibitors.[9]Requires specialized instrumentation and expertise, lower throughput.Mass-to-charge ratio (m/z)
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled molecule through a temperature gradient upon binding to a ligand, determining binding affinity.[4][10]Low sample consumption, measures direct binding in solution, can determine binding affinity (Kd).[11][12]Requires a fluorescently labeled component, can be sensitive to buffer conditions.Change in thermophoresis (Kd)
Bacterial Biofilm Formation Assay Assesses the ability of an inhibitor to prevent or disrupt the formation of biofilms, a process often dependent on SrtA-anchored surface proteins.[1][13]Cell-based, provides a physiologically relevant context for inhibitor activity.[3][14]Indirect measure of SrtA inhibition, can be influenced by other cellular effects.Crystal violet staining (OD595) or cell viability (MIC)
Cell-based Growth Assay In specific bacterial strains where SrtA activity is linked to growth, this assay measures the inhibitor's effect on bacterial proliferation.[2]Provides a direct link between SrtA inhibition and a cellular phenotype.[2]Limited to specific bacterial strains, indirect measure of SrtA inhibition.Optical density (OD600)

Quantitative Data Comparison

The following table summarizes published data comparing the results of a primary FRET assay with an orthogonal assay for the same Sortase A inhibitors.

InhibitorPrimary Assay (FRET) IC50 (µM)Orthogonal AssayOrthogonal Assay Result (µM)Reference
2-(2-amino-3-chloro-benzoylamino)-benzoic acid59.7Microscale Thermophoresis (MST)KD = 189[4]
Compound 412.1Microscale Thermophoresis (MST)-[4]
LPRDSar18.9Biofilm InhibitionEffective at 32 µg/mL[3][15]
N1287 (Skyrin)~20Biofilm InhibitionIC50 = 12[1]
N2576~10Biofilm InhibitionIC50 = 2.9[1]
Curcumin-Biofilm InhibitionIC50 = 51[1]
p-hydroxymercuribenzoic acid (p-HMB)-Biofilm InhibitionIC50 = 12[1]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams are provided.

SortaseA_Pathway Sortase A Signaling Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall Ribosome Ribosome Precursor_Protein Precursor Protein (with LPXTG motif) Ribosome->Precursor_Protein Translation Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Secretion Sortase_A Sortase A Sec_Translocon->Sortase_A Translocation Anchored_Protein Anchored Surface Protein Sortase_A->Anchored_Protein Cleavage at LPXTG & Transpeptidation Lipid_II Lipid II (with Pentaglycine) Lipid_II->Sortase_A Peptidoglycan Peptidoglycan Anchored_Protein->Peptidoglycan Incorporation

Caption: Sortase A-mediated anchoring of surface proteins to the bacterial cell wall.

Orthogonal_Assay_Workflow Orthogonal Assay Confirmation Workflow Primary_Screening Primary Screening (e.g., FRET Assay) Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Orthogonal_Assay_1 Biochemical Assay (e.g., HPLC, Mass Spec) Hit_Compounds->Orthogonal_Assay_1 Orthogonal_Assay_2 Biophysical Assay (e.g., MST) Hit_Compounds->Orthogonal_Assay_2 Orthogonal_Assay_3 Cell-based Assay (e.g., Biofilm, Growth) Hit_Compounds->Orthogonal_Assay_3 Confirmed_Hits Confirmed Hits Orthogonal_Assay_1->Confirmed_Hits Orthogonal_Assay_2->Confirmed_Hits Orthogonal_Assay_3->Confirmed_Hits

Caption: Workflow for confirming Sortase A inhibitors using orthogonal assays.

Experimental Protocols

FRET-based Sortase A Inhibition Assay

This protocol is adapted from a typical fluorescence resonance energy transfer assay used for high-throughput screening of Sortase A inhibitors.[4]

Materials:

  • Recombinant Sortase A enzyme

  • FRET substrate (e.g., Abz-LPETG-Dap(Dnp)-OH)

  • Triglycine (nucleophile)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the FRET substrate and triglycine in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the reaction by adding Sortase A to each well.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission for the Abz/Dnp pair).

  • Calculate the initial reaction rates and determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.

HPLC-based Sortase A Inhibition Assay

This protocol provides a more direct and quantitative measure of Sortase A activity and is adapted from established methods.[8]

Materials:

  • Recombinant Sortase A enzyme

  • Substrate peptide (e.g., Dabcyl-LPETG-Edans)

  • Triglycine

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

  • Test compounds

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Set up the reaction mixture containing Sortase A, the substrate peptide, triglycine, and the test compound in the assay buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Separate the substrate and product using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Monitor the elution profile at a wavelength where both substrate and product can be detected.

  • Quantify the peak areas corresponding to the substrate and product to determine the extent of the reaction and calculate the inhibition.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of an inhibitor to Sortase A using MST.[4][10]

Materials:

  • Fluorescently labeled Sortase A (or a fluorescently labeled inhibitor)

  • Unlabeled binding partner (inhibitor or enzyme)

  • MST buffer (optimized for protein stability and minimal non-specific binding)

  • MST instrument and capillaries

Procedure:

  • Prepare a series of dilutions of the unlabeled binding partner in the MST buffer.

  • Mix each dilution with a constant concentration of the fluorescently labeled binding partner.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples in the MST instrument.

  • Analyze the change in the normalized fluorescence as a function of the concentration of the unlabeled binding partner.

  • Fit the data to a binding curve to determine the dissociation constant (Kd).

Bacterial Biofilm Formation Assay

This cell-based assay assesses the impact of Sortase A inhibitors on a key virulence phenotype.[1][13]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Test compounds

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for destaining

  • Plate reader

Procedure:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the overnight culture and add it to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells to remove non-adherent bacteria.

  • Stain the attached biofilm with crystal violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader to quantify the biofilm biomass.

  • Determine the concentration of the inhibitor that causes a significant reduction in biofilm formation.

References

Unveiling Enhanced Sortase A Variants: A Comparative Analysis of Kinetic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of enzymatic tools is paramount. Sortase A, a transpeptidase from Staphylococcus aureus, is a widely utilized tool for site-specific protein modification, known as "sortagging."[1][2] However, the wild-type enzyme exhibits relatively slow kinetics, prompting the development of various mutants with improved catalytic activity. This guide provides a comparative analysis of the kinetic parameters of several Sortase A mutants when reacting with the fluorogenic substrate Dabcyl-QALPETGEE-Edans, offering a clear overview of their performance and the methodologies used for their characterization.

Enhanced Catalytic Efficiency of Sortase A Mutants

Directed evolution and site-specific mutagenesis have yielded several Sortase A variants with significantly improved catalytic efficiencies.[1][2] A notable example is the pentamutant ("5M") variant (P94R/D160N/D165A/K190E/K196T), which demonstrated a remarkable 140-fold increase in activity compared to the wild-type enzyme.[2] Further mutations have been introduced to this 5M variant to enhance its performance even more. For instance, a D124G mutation in the 5M background resulted in a 1.6-fold increase in kcat and a 1.8-fold decrease in KM, leading to a 3-fold improvement in catalytic efficiency.[1][2] Additional mutations at positions Tyr187 and Glu189 have also been shown to boost enzymatic activity, with combinations of these mutations leading to a 1.1 to 4.6-fold improvement in catalytic efficiency over the original 5M variant.[1][2]

Another avenue of improvement has been the generation of calcium-independent Sortase A mutants, which is particularly beneficial for in vivo and cell-based applications where calcium concentrations can be variable.[1][2] The "7X" series of mutants were developed to be largely independent of calcium for their activity.[1][2]

The kinetic parameters for several Sortase A mutants from Streptococcus mutans have also been characterized using a similar Dabcyl-containing substrate (Dabcyl-QALPNTGEE-Edans). These studies revealed that mutations such as D56E can significantly reduce the catalytic rate (kcat) and catalytic efficiency (kcat/KM) without substantially affecting the enzyme's affinity for the substrate (KM).[3]

Comparative Kinetic Data

The following table summarizes the reported kinetic parameters and catalytic efficiency improvements for various Sortase A mutants with the this compound substrate.

Sortase A VariantKey Mutationskcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Fold Improvement in Catalytic Efficiency (vs. 5M SrtA)Reference
5M SrtA P94R/D160N/D165A/K190E/K196T---Baseline[2]
5M SrtA with D124G P94R/D160N/D165A/K190E/K196T, D124G1.6x vs 5M1.8x lower vs 5M-3[1][2]
5M SrtA with Tyr187 & Glu189 mutations P94R/D160N/D165A/K190E/K196T, plus mutations at Y187 & E189---1.1 - 4.6[1][2]
SrtAΔN40(UA159) (S. mutans) Wild-Type (truncated)---Baseline[3]
SrtAΔN40(D56E) (S. mutans) D56EReduced vs WTSimilar to WTReduced vs WT-[3]
SrtAΔN40(R157H) (S. mutans) R157HSlightly lower vs WTSimilar to WTSlightly lower vs WT-[3]

Note: Specific kcat and KM values were not always provided in the source material; in such cases, relative improvements are reported.

Experimental Protocols

The kinetic parameters of Sortase A mutants are typically determined using a FRET-based cleavage assay.[1][2][3]

FRET-Based Cleavage Assay

This assay measures the initial rate of cleavage of the this compound peptide substrate.[1][2] In its intact form, the Edans fluorophore is quenched by the Dabcyl group. Upon cleavage of the peptide by Sortase A between the threonine and glycine residues, the Edans is separated from the Dabcyl quencher, resulting in an increase in fluorescence.[1][2][4][5]

Materials:

  • Purified Sortase A variants

  • This compound substrate (e.g., from Anaspec)

  • Reaction Buffer: 50 mM Tris, pH 8, 150 mM NaCl

  • Calcium Chloride (CaCl₂) or EGTA

  • Fluorometer (e.g., SpectraMax M5e, Molecular Devices)

Procedure:

  • Reactions are assembled in a 100 µL volume.[1][2]

  • The reaction mixture contains 5 µM of the Sortase A variant, and varying concentrations of the this compound substrate (e.g., 5, 10, 20, 30, 40 µM).[1][2]

  • For calcium-dependent mutants, 10 mM CaCl₂ is included in the reaction buffer. For calcium-independent studies, 10 mM EGTA is used instead.[1][2]

  • The reactions are incubated at room temperature for 1 hour.[1][2]

  • Fluorescence is measured using an excitation wavelength of 355 nm and an emission wavelength of 538 nm.[1][2]

  • The initial reaction rates are determined from the linear portion of the fluorescence increase over time.

  • The kinetic parameters (kcat and KM) are calculated by fitting the initial rate data to the Michaelis-Menten equation.[3]

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

FRET_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis srtA Sortase A Mutant mix Mix Components srtA->mix substrate This compound substrate->mix buffer Reaction Buffer (with Ca2+ or EGTA) buffer->mix incubate Incubate at RT mix->incubate measure Measure Fluorescence (Ex: 355nm, Em: 538nm) incubate->measure rates Calculate Initial Rates measure->rates kinetics Determine kcat and KM (Michaelis-Menten) rates->kinetics

FRET-based assay workflow for kinetic analysis.

Sortase_A_Mechanism SrtA Sortase A Intermediate Acyl-Enzyme Intermediate (SrtA-Thioester) SrtA->Intermediate Recognizes & Cleaves LPXTG Substrate Protein-LPXTG Substrate->Intermediate Nucleophile Oligoglycine Nucleophile Product Ligated Product Nucleophile->Product Intermediate->Product Nucleophilic Attack CleavedGly Cleaved Glycine Intermediate->CleavedGly

Simplified mechanism of Sortase A-mediated ligation.

References

A Comparative Guide to Fluorogenic Substrates for Sortase A: A Focus on Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of enzyme activity and the screening of potential inhibitors. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Dabcyl-QALPETGEE-Edans, with other available alternatives for assaying the activity of Sortase A (SrtA), a bacterial transpeptidase and a key virulence factor.

Sortase A from Staphylococcus aureus (SaSrtA) is a well-validated target for the development of novel anti-infective agents. The enzymatic activity of SrtA is commonly monitored using fluorogenic peptide substrates that employ the principle of Förster Resonance Energy Transfer (FRET). This compound is a prominent example of such a substrate, designed to mimic the natural LPXTG recognition motif of SrtA.

Principle of Detection

The this compound peptide incorporates a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence. Upon cleavage of the peptide at the LPXTG motif by SrtA, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for continuous monitoring of the reaction kinetics.

Performance Comparison of Sortase A Substrates

The efficiency of an enzymatic reaction is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.

Below is a comparison of the kinetic parameters for this compound and an alternative fluorogenic substrate, Abz-LPETG-Dap(Dnp)-NH2, with Sortase A.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundS. mutans SrtA0.0904 ± 0.0047Not ReportedNot Reported
Abz-LPETG-Dap(Dnp)-NH₂S. aureus SrtA5.50.2749

Alternative Substrates

Several other FRET-based substrates have been utilized for monitoring Sortase A activity. These often employ different peptide sequences and fluorophore-quencher pairs. One such alternative is Dabcyl-LPETG-Edans , which has a shorter peptide sequence but utilizes the same FRET pair. While frequently used in inhibitor screening assays, its specific kinetic parameters (Km and kcat) with SaSrtA are not well-documented in the literature.

Another alternative, Abz-LPETG-Dap(Dnp)-NH₂ , uses a different FRET pair: 2-aminobenzoyl (Abz) as the fluorophore and 2,4-dinitrophenyl (Dnp) as the quencher. As shown in the table, the kinetic parameters for this substrate with SaSrtA have been determined, providing a valuable benchmark for comparison.

Experimental Protocols

Below is a typical experimental protocol for a Sortase A activity assay using the this compound fluorogenic substrate.

Materials:

  • Recombinant Staphylococcus aureus Sortase A (SaSrtA), purified.

  • This compound substrate.

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.

  • 96-well black microplate.

  • Fluorescence microplate reader with excitation at ~350 nm and emission at ~495 nm.

Procedure:

  • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

  • Dilute the SaSrtA enzyme and the substrate to the desired concentrations in the assay buffer. Typical final concentrations are in the range of 1-10 µM for the enzyme and 10-50 µM for the substrate.

  • In a 96-well black microplate, add the assay buffer to the designated wells.

  • Add the SaSrtA enzyme solution to the wells.

  • To initiate the reaction, add the this compound substrate solution to the wells.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

  • Monitor the increase in fluorescence intensity over time. The initial rate of the reaction is proportional to the enzyme activity.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the enzymatic cleavage of the this compound substrate and the general experimental workflow.

Enzymatic cleavage of this compound by Sortase A.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme and Buffer to Microplate A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Over Time C->D E Data Analysis (Calculate Initial Rates) D->E

General experimental workflow for a Sortase A FRET assay.

References

benchmarking new sortase inhibitors against known standards using Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking new sortase A (SrtA) inhibitors against established standards using the highly sensitive Dabcyl-QALPETGEE-Edans Förster Resonance Energy Transfer (FRET) substrate. The provided data and protocols will enable researchers to effectively evaluate the potency and potential of their novel compounds in the ongoing search for new anti-infective therapies.

Introduction to Sortase A Inhibition

Sortase A is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, many of which are virulence factors, to the cell wall.[1][2][3] By inhibiting SrtA, it is possible to prevent the display of these virulence factors, thereby disarming the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance. The this compound peptide is a synthetic substrate for SrtA that utilizes a FRET pair (Edans as the fluorophore and Dabcyl as the quencher) to monitor enzyme activity.[4] Cleavage of this substrate by SrtA separates the FRET pair, resulting in a measurable increase in fluorescence.[5][1][2][3]

Comparative Performance of Known Sortase A Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known SrtA inhibitors, providing a benchmark for the evaluation of new chemical entities.

Inhibitor ClassCompoundIC50 (µM)Source Organism of SrtA
Flavonoids Morin37.39S. aureus
Myricetin44.03S. aureus
Quercetin52.70S. aureus
Kaempferol24.55S. aureus (SrtB)
Curcuminoids Curcumin37.5S. aureus
Demethoxycurcumin70.3S. aureus
Bisdemethoxycurcumin103.5S. aureus
Pyrrolomycins Pyrrolomycin C300S. aureus
Pyrrolomycin F2a250S. aureus
Peptidomimetics LPRDSar18.9S. aureus[6]
Benzofuran Cyanides Compound III-153.3 - 21.8 (range for series)S. aureus[7]
Thiol Reactive Reagents p-hydroxymercuribenzoate (pHMB)130S. aureus[7]
Miscellaneous 2-(2-amino-3-chloro-benzoylamino)-benzoic acid59.7S. aureus[8]
Phenyl vinyl sulfone190S. aureus

Experimental Protocol: Sortase A Inhibition Assay

This protocol outlines the methodology for determining the IC50 values of novel sortase inhibitors using the this compound FRET substrate.

Materials:

  • Recombinant Staphylococcus aureus Sortase A (SrtA)

  • This compound FRET substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5[9]

  • Test compounds (novel inhibitors) and known standards (e.g., Curcumin, pHMB)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm[1]

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound substrate in assay buffer to a final concentration of 20 µM.

    • Dilute the SrtA enzyme in assay buffer to a working concentration (e.g., 200 nM).

    • Prepare a stock solution of the test compounds and standards in DMSO. Serially dilute these stock solutions in assay buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test compound or standard at various concentrations

      • SrtA enzyme solution

    • Include control wells:

      • Negative Control: Assay buffer and substrate only (no enzyme).

      • Positive Control: Assay buffer, substrate, and enzyme (no inhibitor).

  • Enzyme Inhibition:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Add the this compound substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 490 nm.[1]

    • Take readings at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours, or until the positive control reaction reaches a plateau.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each compound.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate reagents->plate add_reagents Add Inhibitor & Enzyme plate->add_reagents pre_incubation Pre-incubate add_reagents->pre_incubation add_substrate Add FRET Substrate pre_incubation->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence data_analysis Calculate % Inhibition read_fluorescence->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for benchmarking sortase A inhibitors.

sortase_mechanism cluster_enzyme Sortase A Enzyme cluster_substrate FRET Substrate cluster_inhibition Inhibition cluster_products Products srtA {SrtA | Active Site (Cys184)} cleaved_substrate Dabcyl-QALPET GEE-Edans srtA->cleaved_substrate Cleavage substrate Dabcyl QALPETGEE Edans substrate->srtA:port Binding inhibitor Inhibitor inhibitor->srtA:port Blocks Active Site fluorescence Fluorescence cleaved_substrate->fluorescence

Caption: Mechanism of Sortase A action on the FRET substrate and its inhibition.

References

Safety Operating Guide

Safe Disposal of Dabcyl-QALPETGEE-Edans: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Dabcyl-QALPETGEE-Edans, a fluorescently labeled peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this peptide is not classified as a dangerous substance under the Globally Harmonized System (GHS), its hazards have not been thoroughly investigated, necessitating cautious handling and disposal.[1]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Recommended PPE:

    • Safety glasses or goggles

    • Lab coat

    • Gloves

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation If dust is inhaled, move to an area with fresh air. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[1]
Skin Contact If the substance comes into contact with skin or hair, flush the affected area with running water and soap if available. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush the eyes with fresh running water. Ensure complete irrigation by keeping the eyelids apart and moving them. If pain persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. If vomiting occurs, lean the person forward to maintain an open airway and prevent aspiration. Provide water to rinse the mouth and then have them drink water slowly. Seek medical advice.[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), and used PPE in a designated, sealed container. Label the container clearly as "Non-hazardous chemical waste" and include the full chemical name: "this compound".

    • Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, sealed, and clearly labeled container. The label should indicate "Non-hazardous chemical waste" and the chemical name. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination of Work Surfaces:

    • Wipe down all surfaces that may have come into contact with the peptide using a suitable laboratory disinfectant or cleaning agent.

    • Dispose of the cleaning materials (e.g., paper towels) as solid chemical waste as described in step 1.

  • Consult Institutional Guidelines:

    • Review your organization's specific chemical hygiene plan and waste disposal procedures.

    • Contact your institution's EHS office for guidance on the final disposal route. They will provide information on whether the waste can be disposed of as general lab waste or if it requires special handling.

  • Final Disposal:

    • Arrange for the collection of the labeled waste containers by your institution's hazardous waste management service.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS office.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the peptide) identify_waste->liquid_waste Liquid package_solid Package in a sealed, labeled container solid_waste->package_solid package_liquid Package in a sealed, labeled container liquid_waste->package_liquid consult_ehs Consult Institutional EHS Guidelines package_solid->consult_ehs package_liquid->consult_ehs final_disposal Arrange for collection by Waste Management Service consult_ehs->final_disposal end End of Disposal Process final_disposal->end

Caption: Workflow for the safe disposal of this compound.

IV. Summary of Material Properties and Handling

PropertyInformationSource
GHS Hazard Classification Not a dangerous substance according to the GHS.[1]
Potential Health Effects To our knowledge, the hazards of this material have not been thoroughly investigated. May cause irritation to the eyes, skin, and respiratory tract.[1][2][3]
Storage Store at -20°C in a dry, well-ventilated place, protected from light.[1]
Stability Stable under normal conditions.[3]
Reactivity The product is non-reactive under normal conditions of use, storage, and transport.[3]

References

Personal protective equipment for handling Dabcyl-QALPETGEE-Edans

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dabcyl-QALPETGEE-Edans

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe operational handling and disposal of this fluorescently labeled peptide.

Product Information:

  • Product Name: Bacterial Sortase Substrate II, Dabcyl/Edans; this compound[1]

  • Intended Use: For laboratory research use only.[1][2]

Hazard Identification and Classification

According to the Safety Data Sheet (SDS), this compound is not classified as a dangerous substance under the Globally Harmonized System (GHS).[1] However, it is recommended to handle all chemicals with caution.[1] While not classified as hazardous, similar materials may cause irritation to mucous membranes, the upper respiratory tract, eyes, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin.[2]

GHS Hazard Classification:

  • Physical Hazards: Not a dangerous substance.[1]

  • Health and Environmental Hazards: Not a dangerous substance.[1]

  • Signal Words: None.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[3] The following table summarizes the minimum recommended PPE for handling this compound.

Body PartPPE ItemSpecifications & Use Case
Eyes/Face Safety GlassesMinimum requirement with side shields to protect from flying particles.[3][4] Must be marked with "Z87" to signify ANSI Z87 adherence.[3]
Chemical Splash GogglesTo be worn when there is a potential for splashing, such as when working with larger volumes or during dissolution.[4]
Face ShieldShould be worn in addition to safety glasses or goggles when a significant splash hazard is present.[3][4]
Hands Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Gloves should be removed immediately after chemical contact, followed by hand washing.[3]
Body Laboratory CoatMinimum requirement for work in a laboratory to protect skin and clothing.[3][5]
Feet Closed-toe ShoesRequired for all personnel entering the laboratory where chemical hazards are present.[3][6]
Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7]

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Inhalation: Avoid breathing in dust or aerosols, especially when handling the powdered form.[2][7][8]

  • Prevent Contact: Avoid direct contact with skin and eyes.[7]

  • Dissolution: When preparing solutions, add the solvent slowly to the peptide to minimize splashing.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the substance.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For minor spills, absorb with an inert material (e.g., diatomite, universal binders).[7]

  • Cleaning: Decontaminate the spill area and equipment by scrubbing with alcohol.[7]

  • Disposal: Collect all contaminated materials in a sealed container for proper disposal.[7]

Disposal:

  • Dispose of the chemical and any contaminated materials at an authorized waste disposal site.[2]

  • Do not allow the product to enter drains or water courses.[8]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation If dust is inhaled, move the person to fresh air. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[1]
Skin Contact If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention if irritation develops.[1]
Eye Contact If the product comes into contact with the eyes, immediately wash out with fresh running water.[1]
Ingestion If swallowed, do NOT induce vomiting. Rinse the mouth with water and then provide liquid slowly. Seek medical advice.[1]

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep1->prep2 handle1 Retrieve this compound from Storage prep2->handle1 handle2 Weigh and Prepare for Dissolution handle1->handle2 handle3 Dissolve in Appropriate Solvent handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Segregate and Label Waste post1->post2 disp1 Dispose of Waste via Authorized Channels post2->disp1 disp2 Remove and Dispose of PPE disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.